molecular formula Al4H12Mg18O72Si21 B12675403 Saponite CAS No. 66732-77-2

Saponite

Cat. No.: B12675403
CAS No.: 66732-77-2
M. Wt: 2299.3 g/mol
InChI Key: BZVFNNVELIPSJE-UHFFFAOYSA-N
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Description

Saponite is a trioctahedral smectite clay mineral of significant interest to the research community due to its high surface acidity, swelling capacity, and tunable structure. Unlike natural samples, synthetic this compound offers controlled composition, crystallinity, and morphology, making it superior for reproducible scientific applications . Its structure consists of layered aluminosilicate sheets, which allow for extensive modification and intercalation of various guest species . Key research applications include its use as a catalyst or catalyst precursor for reactions such as polymerization, isomerization, and cracking . Its expandable interlayer space and high cation exchange capacity make it an excellent material for creating polymer-clay nanocomposites (CPN), which can be achieved via solution intercalation, melt mixing, or in-situ polymerization . Furthermore, this compound serves as a highly effective adsorbent for the removal of heavy metal cations and organic contaminants from process water . The mineral can be modified through various methods—including acid activation, pillaring, and organic cation exchange—to tailor its thermal stability, surface acidity, and sorption properties for specific research needs . The synthesis mechanism involves a two-stage process beginning with the rapid formation of an amorphous aluminosilicate intermediate, followed by slower crystallization into the this compound sheet structure . Crystallinity and stacking of the this compound sheets can be optimized by carefully controlling parameters such as pH during synthesis . This product is provided For Research Use Only (RUO) and is not intended for personal, commercial, or other uses.

Properties

CAS No.

66732-77-2

Molecular Formula

Al4H12Mg18O72Si21

Molecular Weight

2299.3 g/mol

IUPAC Name

tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate

InChI

InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4

InChI Key

BZVFNNVELIPSJE-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4]

Color/Form

Grains

Origin of Product

United States

Synthesis Methodologies for Saponite

Hydrothermal Synthesis Approaches for Saponite (B12675438) Fabrication

Hydrothermal synthesis is a widely explored method for producing synthetic saponites, often resulting in pure products with high crystallinity mdpi.commdpi.com. This method typically involves treating a gel containing a stoichiometric mixture of silica (B1680970), aluminum, and magnesium salts, along with a source of interlayer cations (such as sodium or ammonium), under elevated temperature and pressure conditions mdpi.commdpi.com.

The duration of the hydrothermal treatment also plays a crucial role. Synthesis times can range from a few hours to several days or even months to achieve desired crystallinity and yield mdpi.comscientific.net. For example, crystalline yields near 100% have been reported for hydrothermal treatment at 200 °C for 72 hours mdpi.com. Studies on Cu-saponite synthesis found that better crystallinity was obtained at 200 °C for 36 hours, with both increased temperature and duration generally leading to better crystallization scientific.net.

Pressure in hydrothermal synthesis is typically autogenous water pressure, which is dependent on the reaction temperature cambridge.org. While specific pressure ranges are often linked to the corresponding temperatures, moderate conditions between 100 and 575 °C with pressures up to several kbar are considered promising for growth rate, yield, and purity cambridge.orggeoscienceworld.org.

The choice and stoichiometry of precursor materials are critical for controlling the composition and purity of synthetic this compound mdpi.comcambridge.org. Typical starting materials include sources of silica, aluminum, and magnesium, as well as interlayer cations mdpi.commdpi.com. Examples of precursors mentioned in research include sodium orthosilicate (B98303) (Na₄SiO₄), iron(II) sulfate (B86663) (FeSO₄·6H₂O), magnesium chloride (MgCl₂·6H₂O), magnesium nitrate (B79036) (Mg(NO₃)₂), aluminum nitrate (Al(NO₃)₃), and sodium silicate (B1173343) (Na₂SiO₃) nih.govcambridge.orggatech.eduresearchgate.netgeoscienceworld.org.

The preparation method of the precursor gel also influences the final this compound structure cambridge.orggeoscienceworld.org. Studies have shown that using a calcined precursor gel can result in a single mineral phase of this compound with a higher percentage of aluminum in tetrahedral configuration compared to using a gel precursor cambridge.orggeoscienceworld.org. The stoichiometric ratio of Si, Al, and Mg in the initial mixture is designed to match the theoretical composition of the desired this compound mdpi.commdpi.comgeoscienceworld.org. Variations in these ratios, as well as the inclusion of other divalent metals like Zn, Ni, or Co in the octahedral sheets or substitutions of Ga or B for Si and Al in the tetrahedral sheets, allow for the synthesis of saponites with tunable properties mdpi.comnih.govresearchgate.net.

Urea-assisted synthesis is a notable variation of this compound synthesis that often employs mild, non-hydrothermal conditions, although it can also be combined with hydrothermal methods mdpi.comnih.govmdpi.com. This technique involves a two-step process: first, the formation of a precursor aluminosilicate (B74896) gel, followed by the hydrolysis of a divalent metal (such as Mg, Ni, Co, or Zn) driven by the slow release of ammonia (B1221849) from the decomposition of urea (B33335) mdpi.comresearchgate.netnih.gov. The gradual release of ammonia helps to control the pH of the reaction mixture, which is crucial for preventing the formation of undesirable byproducts like brucite (Mg(OH)₂) mdpi.comnih.govresearchgate.netnih.gov. This controlled hydrolysis facilitates the incorporation of magnesium into the this compound structure mdpi.comnih.gov.

This method allows for the synthesis of saponites with tunable texture and composition and can be suitable for scaled-up preparation mdpi.commdpi.com. Research has explored the effect of varying amounts of urea in the starting mixture on this compound formation mdpi.com.

Influence of Precursor Materials and Stoichiometry on this compound Purity and Yield

Sol-Gel Synthesis Protocols for this compound Production

Sol-gel synthesis is another approach used for preparing synthetic saponites, typically carried out under milder temperatures and pressures compared to traditional hydrothermal methods mdpi.comnih.gov. This method generally involves the formation of a gel from precursor solutions, which is then subjected to further treatment to yield the this compound structure mdpi.comnih.gov. While the search results provide less detail on specific sol-gel protocols for this compound compared to hydrothermal methods, it is recognized as a viable route for this compound production mdpi.comnih.gov. Some studies mention using a gel method involving mixing solutions like diluted Na₂SiO₃ and GaCl₃ in NaOH solution to form the gel precursor nih.gov. Boron-containing saponites have also been synthesized using a gel method nih.gov.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis offers a potentially faster and more energy-efficient route to this compound production compared to conventional heating methods nih.govuii.ac.idmdpi.comsemineral.es. This technique utilizes microwave irradiation to directly heat the reactants, allowing reactions to occur at lower temperatures and shorter timescales nih.govmdpi.comsemineral.es. Studies have successfully synthesized this compound and this compound-like materials using microwave irradiation mdpi.com. For instance, Zn-saponite has been synthesized using a microwave circulating reflux method under atmospheric pressure at approximately 90 °C in 24 hours mdpi.com. This method resulted in a product with larger basal spacing and increased cation exchange capacity compared to synthesis using a hot plate mdpi.com. Microwave irradiation has also been explored for calcination procedures in the preparation of titania dispersed in aluminum pillared this compound uii.ac.id.

Mechanistic Studies of this compound Formation and Growth Kinetics

Understanding the mechanism and kinetics of this compound formation is crucial for developing controlled synthesis methods with tailored properties acs.orgresearchgate.netgfz-potsdam.de. Research indicates that this compound crystallization can occur via a two-stage process researchgate.netwhiterose.ac.uk. The first stage involves a rapid co-precipitation where a portion of available magnesium is incorporated into an aluminosilicate network whiterose.ac.uk. This is followed by a slower crystallization mechanism where the remaining magnesium is gradually incorporated into the growing this compound sheet structure whiterose.ac.uk.

The pH of the reaction mixture is a significant factor influencing the nucleation and growth kinetics of this compound acs.orgresearchgate.netgfz-potsdam.degfz-potsdam.de. An optimal pH of around 9 has been found to favor the growth of larger and more ordered sheets acs.orgresearchgate.netgfz-potsdam.degfz-potsdam.de. This compound formation requires a pH higher than 7.6 for the precipitation of Mg(OH)₂ sheets, which act as templates researchgate.netgfz-potsdam.de. The nucleation process can be very rapid, followed by growth that initially exhibits second-order kinetics before changing to a zero-order process gfz-potsdam.de.

The reactivity of the aluminosilicate gel precursor can also affect growth kinetics and lead to a change in the rate-determining step acs.orgresearchgate.netgfz-potsdam.de. Highly crystalline this compound can be obtained by suppressing initial nucleation at a low pH (<7) and then performing the reaction at a higher pH of about 9 acs.orgresearchgate.netgfz-potsdam.de. Post-synthesis treatment with an alkali solution, such as NaOH, can further improve the stacking of this compound sheets acs.orgresearchgate.netgfz-potsdam.de.

Studies on the kinetics of Mg-Ni this compound crystallization from precursor mixtures have shown that the formation of solid solutions is promoted when precursors are small particles geoscienceworld.org. The dissolution extent of precursor mixtures increases with longer synthesis time, higher synthesis temperature, and a larger difference between the synthesis temperature of precursors and samples, and this extent can be used to estimate crystallization kinetics geoscienceworld.org.

Here is a summary of some synthesis conditions and their outcomes based on the search results:

Nucleation and Crystallization Pathways of this compound

The formation of this compound often initiates with slow transformations within an amorphous starting gel. mdpi.com Studies on this compound crystallization under hydrothermal conditions indicate a mechanism involving an initial slow crystallization phase followed by a rapid increase in crystallinity with increasing temperature. mdpi.com For instance, crystallization can rapidly increase between 75 and 200 °C, with amorphous material fully reacting around 240 °C. mdpi.com

Research suggests that this compound crystallization can occur via a two-stage process, particularly at lower temperatures (25-95 °C). The first stage is a rapid co-precipitation (occurring within minutes) where a portion of the available magnesium is incorporated into an aluminosilicate network, forming an amorphous intermediate. researchgate.netwhiterose.ac.ukarxiv.org This is followed by a much slower crystallization mechanism (taking hours to days) during which the remaining magnesium is gradually incorporated into the growing this compound sheet structure. researchgate.netwhiterose.ac.ukarxiv.org This process involves the reorganization of the amorphous Mg-rich aluminosilicate gel into a sheet-like this compound structure. whiterose.ac.ukresearchgate.net

The growth of this compound can occur via surface-controlled growth and potentially supply-controlled growth in open systems. Particle attachment via the edge surfaces of this compound is also an accompanying growth mechanism. researchgate.net

Role of pH and Additives in this compound Formation Mechanisms

The pH of the synthesis environment plays a crucial role in the nucleation and growth kinetics of this compound. gfz-potsdam.degfz-potsdam.deresearchgate.netacs.orgresearchgate.net Higher initial pH generally leads to faster development of crystallinity. gfz-potsdam.de this compound formation is highly dependent on the presence of OH- ions, which are fundamental for both nucleation and growth. gfz-potsdam.de Nucleation requires the precipitation of Mg(OH)2 sheets, which is possible at pH values above approximately 7.6 at 100 °C. gfz-potsdam.de Elevated pH increases the nucleation rate due to increased Mg(OH)2 precipitation and higher concentrations of dissolved aluminosilicate species. gfz-potsdam.de

However, high pH can promote both nucleation and growth simultaneously, potentially leading to products with small, non-uniform sheets and lower crystallinity. gfz-potsdam.degfz-potsdam.de The optimal pH for growing larger and more ordered sheets has been found to be around pH 9. gfz-potsdam.de

Additives can influence this compound synthesis. Urea, for example, is a useful additive because it allows reagents to be mixed at neutral or acidic pH initially, suppressing rapid nucleation. gfz-potsdam.degfz-potsdam.de Its thermal decomposition gradually increases the pH, limiting the nucleation rate while not hindering growth, leading to increased crystallinity. gfz-potsdam.degfz-potsdam.de Organic additives such as amino acids, carboxylates, and amines have been reported to have no significant effect on this compound nucleation, growth, or the crystallinity of the final product. gfz-potsdam.degfz-potsdam.de

Tunability of Composition, Crystallinity, Particle Size, and Morphology in Synthetic Saponites

Synthetic saponites offer significant advantages over natural variants due to the ability to precisely control their physicochemical properties, including composition, crystallinity, particle size, and morphology. researchgate.netnanorh.com This tunability is crucial for optimizing this compound for various applications, such as catalysis and nanocomposites. researchgate.netgfz-potsdam.deresearchgate.netacs.org

Composition: The chemical composition of synthetic this compound can be controlled by adjusting the ratios of the starting materials. mdpi.comnih.govgeoscienceworld.org Isomorphic substitutions, such as the replacement of Si4+ by Al3+ in the tetrahedral sheet or Mg2+ by other divalent or trivalent cations in the octahedral sheet, can be precisely controlled. mdpi.comnih.govappliedmineralogy.com This allows for tailoring the layer charge and the type of interlayer cations, influencing properties like cation exchange capacity (CEC) and surface acidity. mdpi.comnih.govgeoscienceworld.orgappliedmineralogy.com For instance, incorporating different divalent octahedral cations (Mg, Zn, Ni, Co, Cu) or substituting Al, Ga, or B in the tetrahedral sheet is achievable. nih.govgeoscienceworld.orgmdpi.com The initial Si/Al ratio is a significant factor affecting the stacking order and particle size. appliedmineralogy.com

Crystallinity: The crystallinity of synthetic this compound is influenced by synthesis parameters such as temperature, time, and pH. mdpi.comgfz-potsdam.deresearchgate.netscientific.netgeoscienceworld.org Higher synthesis temperatures generally lead to increased crystallinity. mdpi.comscientific.netgeoscienceworld.org Longer hydrothermal treatment durations can also improve crystallinity. scientific.net As discussed earlier, controlling the pH profile during synthesis, particularly suppressing initial rapid nucleation and maintaining an elevated pH during growth, can enhance crystallinity. gfz-potsdam.degfz-potsdam.deresearchgate.netacs.org Post-synthesis treatments, such as alkali treatment with NaOH solution, can further improve the stacking of this compound sheets and increase crystallinity. gfz-potsdam.degfz-potsdam.deresearchgate.net The occupancy of Al in octahedral sites has been shown to negatively affect crystallinity, while a higher Al(IV)/Al(VI) ratio is associated with well-crystallized samples. appliedmineralogy.com

The ability to tune these properties allows for the creation of synthetic this compound materials with specific surface areas and pore volumes, ranging from 100 to 750 m2/g and 0.15 to 1.05 mL/g, respectively, depending on the chemical composition. geoscienceworld.orgrsc.org

Data Table Example: Effect of Initial pH on this compound Crystallinity

Based on research findings, the initial pH of the synthesis significantly impacts the relative crystallinity of the resulting this compound. gfz-potsdam.de

Initial pHAverage Final pHRelative Crystallinity
77.670.17
97.280.93
109.080.90
1110.050.84

Note: Relative crystallinity is an empirical measure based on XRD data. gfz-potsdam.de

This table illustrates that higher initial pH values (9, 10, 11) generally result in higher relative crystallinity compared to a neutral initial pH (7). gfz-potsdam.de

Data Table Example: Effect of Synthesis Temperature on Ammonium (B1175870) this compound Crystallinity

Research has also shown that increasing synthesis temperature can lead to increased crystallinity in ammonium saponites. geoscienceworld.org

Synthesis Temperature (°C)Crystallinity Observation (Qualitative)
125Lower Crystallinity
280Increased Crystallinity

This indicates a positive correlation between synthesis temperature and the structural order of ammonium this compound. geoscienceworld.org

Data Table Example: Effect of Si/Al Ratio on this compound Crystallinity and Particle Size

The initial Si/Al ratio in the synthesis gel can influence both crystallinity and particle size. appliedmineralogy.com

Initial Si/Al RatioCrystallinity Observation (Qualitative)Particle Size Observation (Qualitative)
5.43–7.89Well-crystallized, orderedLarger layers
Outside 5.43–7.89Poorly crystallizedSmall crystallized particles

This highlights the importance of the Si/Al ratio in controlling the structural development and morphology of synthetic this compound. appliedmineralogy.com

Structural Characterization and Spectroscopic Analysis of Saponite

Application of Diffraction Techniques for Saponite (B12675438) Structure Determination

Powder X-ray Diffraction (XRD) for Basal Spacing and Layer Stacking Analysis

Powder X-ray Diffraction (XRD) is a widely used technique for characterizing the bulk crystalline structure of this compound. It provides information on the basal spacing (d001), which is the distance between successive 2:1 layers, and the stacking order of these layers. The position of the (00l) reflections in the XRD pattern is directly related to the basal spacing according to Bragg's Law. researchgate.net

The basal spacing of this compound is influenced by the hydration state of the interlayer cations. In the absence of interlayer water (anhydrous state), the interlayer distance typically ranges from 9 to 10 Å. rsc.org The intercalation of water molecules into the interlayer space increases this distance. Adding one layer of water molecules increases the distance by approximately 2.5 Å. rsc.org Studies have shown that the basal spacing can vary depending on the interlayer cation and hydration level, with values around 12-14 Å in the air-dried state, expanding to 16-18 Å after saturation with ethylene (B1197577) glycol. geoscienceworld.org For a ferrian this compound analog, a sharp (001) peak was observed at 15 Å. The intensity and width of the (00l) peaks provide insights into the degree of stacking order along the c-axis. Broader and weaker (00l) reflections suggest poorer crystallinity and less ordered stacking, while sharper and more intense peaks indicate improved stacking order. appliedmineralogy.com

The (060) reflection in the XRD pattern is indicative of the dioctahedral or trioctahedral nature of the clay mineral. For trioctahedral phyllosilicates like this compound, the (060) reflection typically appears at a d-spacing around 1.52-1.54 Å. usra.edu The intensity increase and width narrowing of the (060) peak can indicate increased regularity of the MgO4(OH)2 units in the octahedral sheet. usra.edu

XRD can also be used to assess the crystallinity of this compound. An elevated background and a broad maximum in the XRD pattern, particularly at low diffraction angles, can suggest the presence of amorphous material or poorly stacked layers. usra.eduwhiterose.ac.uk Heating this compound samples can lead to changes in the XRD patterns, including an increase in the intensity of the (001) peak, indicating increased stacking order. usra.edu

Table 1 summarizes some representative XRD data for this compound samples under different conditions.

Reflection (hkl)d-spacing (Å)2θ (CuKα, °)Observation/InterpretationSource
(001)9-10-Anhydrous state rsc.org
(001)~12-14-Air-dried state geoscienceworld.org
(001)~15-Ferrian this compound analog
(001)~16-18-Ethylene glycol saturated geoscienceworld.org
(001)10.1-10.9-Increased stacking order after heating usra.edu
(060)1.525-1.528-Trioctahedral structure, regularity of octahedral sheet usra.edu
Broad maximum3.0928.9Amorphous aluminosilicate (B74896) whiterose.ac.uk

Spectroscopic Investigations of this compound Atomic Environments

Spectroscopic techniques probe the interactions of electromagnetic radiation with the this compound structure, providing information about the vibrational modes of specific chemical bonds, the local coordination environments of atoms, and the presence of different functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Structural Changes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and structural bonds within this compound through their characteristic vibrational modes. The IR spectrum of this compound exhibits several key absorption bands corresponding to vibrations of O-H, Si-O, and Mg-OH bonds. researchgate.net

In the high-frequency region (3000-3700 cm-1), the spectrum shows absorption bands related to the stretching vibrations of hydroxyl groups. researchgate.netrruff.info A sharp, intense band around 3680 cm-1 is typically assigned to the ν(Mg3-OH) stretching mode, characteristic of the trioctahedral sheet. mdpi.commdpi.com Weaker bands in this region can be attributed to OH groups linked to other cations or vacancies in the octahedral sheet. mdpi.com Interlayer water molecules also contribute to a broad band around 3420 cm-1, corresponding to the ν(H2O) stretching mode, and a band around 1630 cm-1 due to the H2O bending mode. rsc.orgmdpi.com The intensity of the water bands increases with increasing relative humidity. rsc.org

The mid-IR region (below 1800 cm-1) contains bands associated with vibrations of the silicate (B1173343) tetrahedral sheets and the octahedral sheets. mdpi.com Asymmetric Si-O-Si stretching vibrations typically appear in the 1115-950 cm-1 range. rsc.org Symmetric Si-O-Si stretching vibrations can be observed around 805 cm-1. rsc.org Bands related to Si-O bending vibrations are found in the 600-400 cm-1 range, with specific peaks around 464, 432, and 360 cm-1. mdpi.com Octahedral cation-OH bending modes are observed in the 950-600 cm-1 range. mdpi.com For this compound, bands between 653 and 661 cm-1 are attributed to Mg3-OH bending vibrations. mdpi.commdpi.com

FTIR spectroscopy is also used to study structural changes in this compound, such as those induced by heating or chemical treatments. Changes in the intensity and position of OH stretching and bending modes can indicate dehydroxylation or alterations in the octahedral sheet. mdpi.com The formation of new bands or shifts in existing ones can reveal structural rearrangements. mdpi.com

Table 2 lists some characteristic FTIR absorption bands observed for this compound.

Wavenumber (cm-1)AssignmentIntensity/DescriptionSource
3680ν(Mg3-OH) stretchingSharp, intense mdpi.commdpi.com
3420ν(H2O) stretching (interlayer water)Broad mdpi.com
1630H2O bending (interlayer water)Medium rsc.org
1115-950Si-O-Si asymmetric stretchingStrong or medium rsc.org
~1005-1010Si-O stretching (this compound with low Al)- mdpi.commdpi.com
805Si-O-Si symmetric stretchingWeak rsc.org
650-661Si-O deformation parallel to optical axis / Mg3-OH bendingMedium rsc.orgmdpi.commdpi.com
464, 432, 360Si-O bending- mdpi.com

Raman Spectroscopy Applications in this compound Analysis

Raman spectroscopy is complementary to FTIR spectroscopy and provides additional information about the vibrational modes of this compound, particularly in regions that may be weak or inactive in IR. The Raman spectrum of this compound also shows bands related to O-H stretching and vibrations of the silicate and octahedral sheets. mdpi.comresearchgate.net

Similar to FTIR, a sharp, intense band around 3680 cm-1 in the Raman spectrum is assigned to the ν(Mg3-OH) vibrational mode. mdpi.com A broad band around 3420 cm-1 is attributed to the ν(H2O) vibrational mode of interlayer water. mdpi.com

In the region below 1200 cm-1, the Raman spectrum of this compound with Mg2+ in octahedral sites and Al3+ for Si4+ substitution in tetrahedral sites exhibits bands primarily associated with vibrations of the distorted (Si,Al)O4 tetrahedra. mdpi.com Strong Si-O vibrational modes are observed at various positions, including 1082, 683, 464, 432, and 360 cm-1. mdpi.com Other less intense bands have also been attributed to SiO4 tetrahedral vibrations. mdpi.com Raman bands in the range of 330-370 cm-1 for trioctahedral smectites have been tentatively attributed to SiO4 bending vibrations, although the involvement of the MgO6 unit is also considered. mdpi.com

Raman spectroscopy can be sensitive to the crystallinity of this compound. Studies have shown that with increasing heating temperature, the width of certain Raman peaks, such as the Si-O bending vibration around 678 cm-1, decreases, suggesting improved ordering of Si-O bonds in the tetrahedral sheet. usra.edu

Table 3 presents some characteristic Raman bands observed for this compound.

Wavenumber (cm-1)AssignmentSource
3680ν(Mg3-OH) stretching mdpi.com
3420ν(H2O) stretching (interlayer water) mdpi.com
1082, 683, 464, 432, 360Si-O vibrational modes mdpi.com
1051, 998, 288SiO4 tetrahedral vibrational modes mdpi.com
190(Al,Mg)O6 ν1(A1g) mdpi.com
330-370SiO4 bending vibrations (tentative) mdpi.com

Magic-Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) Spectroscopy

Magic-Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy is a powerful technique for investigating the local atomic environments of specific nuclei within the this compound structure, providing detailed information about coordination, connectivity, and the influence of neighboring atoms. mdpi.comrsc.org Commonly studied nuclei in this compound include 29Si, 27Al, 23Na, and 1H. mdpi.comrsc.orggeoscienceworld.org

29Si MAS-NMR spectroscopy is used to probe the local environment of silicon atoms in the tetrahedral sheets. The chemical shift of 29Si is sensitive to the number of aluminum atoms substituting for silicon in the surrounding tetrahedral units. Signals are typically observed corresponding to Q3 environments, where a silicon tetrahedron is connected to three other tetrahedra, with varying numbers of aluminum neighbors (e.g., Q3(0Al), Q3(1Al), Q3(2Al)). rsc.orgacs.org The relative intensities of these signals can be used to estimate the Si/Al ratio in the tetrahedral sheet. cambridge.org 29Si MAS-NMR spectra can change considerably with the hydration state of interlayer cations. geoscienceworld.org

27Al MAS-NMR spectroscopy provides information about the coordination environment of aluminum atoms. Signals around 60 ppm are characteristic of tetrahedrally coordinated aluminum (Al(IV)), which substitutes for silicon in the tetrahedral sheets. acs.orghereon.de Signals around 0 ppm are attributed to octahedrally coordinated aluminum (Al(VI)), which can substitute for magnesium in the octahedral sheet. acs.org The Al(IV)/Al(VI) ratio can be determined from the relative intensities of these signals and is an important factor affecting the crystallinity of synthetic this compound. appliedmineralogy.com

23Na MAS-NMR spectroscopy is used to study the environment of interlayer sodium cations. The spectra are sensitive to the hydration state and location of Na+ ions in the interlayer space. Different signals can be observed corresponding to anhydrous, one-layer, and two-layer hydrated phases. geoscienceworld.org

1H MAS-NMR spectroscopy can provide information about the structural hydroxyl groups and interlayer water molecules. A sharp band around 0.5-0.6 ppm is typical of structural hydroxyl groups in trioctahedral saponites. rsc.org A broader band around 3.9 ppm is attributed to interlayer water molecules. rsc.org

Table 4 provides a summary of typical chemical shift ranges observed in MAS-NMR spectra of this compound.

NucleusChemical Shift Range (ppm)AssignmentSource
29Si~-84 to -97Q3 Si(nAl) environments (n=0, 1, 2) rsc.orgacs.orgcambridge.org
27Al~60Tetrahedral Al (Al(IV)) acs.orghereon.de
27Al~0Octahedral Al (Al(VI)) acs.orghereon.de
1H~0.5-0.6Structural hydroxyl groups rsc.org
1H~3.9Interlayer water rsc.org
23Na-Interlayer Na+ (sensitive to hydration) geoscienceworld.org
27Al and 29Si MAS-NMR for Tetrahedral/Octahedral Al and Si Local Environments

Solid-state Magic-Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy, particularly using 27Al and 29Si nuclei, is a powerful tool for investigating the local environments of silicon and aluminum within the tetrahedral and octahedral sheets of the this compound structure. mdpi.comnih.gov This technique can provide detailed information regarding coordination and the influence of nearest and next-nearest neighbor atoms. mdpi.com

27Al MAS-NMR is used to distinguish between tetrahedrally coordinated aluminum (AlIV) and octahedrally coordinated aluminum (AlVI). mdpi.com The chemical shifts observed in the spectra are indicative of the coordination environment. For example, signals around 67 ppm are typically attributed to tetrahedrally coordinated aluminum, while peaks around 8.5 ppm are assigned to octahedrally coordinated aluminum species. rsc.org Quantitative analysis of the 27Al MAS-NMR spectra allows for the determination of the relative proportions of Al in tetrahedral and octahedral sites within the this compound structure. rsc.org

29Si MAS-NMR spectroscopy is sensitive to the local environment of silicon atoms, particularly the number of aluminum atoms substituting for silicon in neighboring tetrahedral sites. geoscienceworld.org Signals in the 29Si MAS-NMR spectra can be assigned to QnSi(mAl) species, where 'n' is the number of bridging oxygens connected to other silicon atoms and 'm' is the number of aluminum atoms in the neighboring tetrahedral sites. rsc.orggeoscienceworld.org For this compound, signals resonating at approximately -97.65 ppm and -92.20 ppm have been assigned to [Q3Si(0Al)] and [Q3Si(1Al)] species, respectively, providing an estimation of the degree of aluminum incorporation in the tetrahedral sheets. rsc.org The 29Si chemical shift can be significantly affected by the interlayer charge and the hydration state of sodium in sodium saponites. geoscienceworld.org In dehydrated samples, the 29Si MAS-NMR components may split due to the partial occupancy of neighboring hexagonal rings by sodium cations. geoscienceworld.org

Table 1: Representative MAS-NMR Chemical Shifts in this compound

NucleusCoordination EnvironmentTypical Chemical Shift (ppm)Reference StandardSource
27AlTetrahedral (AlIV)~67[Al(H2O)6]3+ rsc.org, nih.gov
Octahedral (AlVI)~8.5[Al(H2O)6]3+ rsc.org, nih.gov
29SiQ3Si(0Al)~-97.65[(CH3)4Si] rsc.org, nih.gov
Q3Si(1Al)~-92.20[(CH3)4Si] rsc.org, nih.gov
11BTrigonal (BO3)~19[BF3(OEt2)] nih.gov
Tetrahedral (BO4)~2[BF3(OEt2)] nih.gov
71GaOctahedral (GaVI)~25[Ga(H2O)6]3+ nih.gov, researchgate.net
Tetrahedral (GaIV)~180-195[Ga(H2O)6]3+ nih.gov, researchgate.net
11B and 71Ga MAS-NMR for Specific Substitutions in this compound

MAS-NMR spectroscopy can also be applied to other nuclei to study specific elemental substitutions in the this compound structure. 11B and 71Ga MAS-NMR are used to investigate the incorporation of boron and gallium, respectively, into the this compound framework. mdpi.comnih.gov

For boron-substituted saponites, 11B MAS-NMR can differentiate between trigonal (BO3) and tetrahedrally coordinated (BO4) boron. nih.gov Trigonal boron typically shows a broad signal around 19 ppm, while tetrahedral boron appears as a sharper peak around 2 ppm. nih.gov A shift to higher field for the BO4 peak can indicate the successful incorporation of B3+ into the tetrahedral sheet of the this compound lattice. nih.gov

71Ga MAS-NMR is utilized to study gallium substitution. Similar to aluminum, gallium can occupy both tetrahedral (GaIV) and octahedral (GaVI) sites in the this compound structure. nih.govresearchgate.net 71Ga MAS-NMR spectra of gallium-containing saponites exhibit broad peaks that can be attributed to Ga3+ in these different coordination environments, with the lower chemical shift assigned to octahedral GaVI (around 25 ppm) and signals at higher chemical shifts (180-195 ppm) assigned to tetrahedral GaIV. nih.govresearchgate.netqut.edu.au

X-ray Photoelectron Spectroscopy (XPS) for Elemental Binding Energies and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information by analyzing the binding energies of core-level electrons emitted from the top few nanometers of a material's surface. researchgate.netcarleton.edu For this compound, XPS is used to determine the elemental composition and gain insights into the local environments of different elements as reflected by their binding energies. mdpi.comresearchgate.net

The binding energies of elements like silicon (Si 2p) and aluminum (Al 2p) in this compound are influenced by their coordination state and the presence of isomorphous substitutions. researchgate.netacs.org For instance, the Si 2p binding energy can correlate with substitutions in the layer, with a lower binding energy potentially indicating an increase in negative charge on the silicate framework due to Si4+ replacement by Al3+. researchgate.net XPS can differentiate between octahedrally and tetrahedrally coordinated aluminum, with reported binding energies for Al(2p) peaks around 74.5 eV for octahedral Al and 73.7 eV for tetrahedral Al in phyllosilicates, including this compound. acs.org XPS is also sensitive to the chemical state of other elements present, such as magnesium (Mg 1s), where binding energy shifts can be related to coordination and substitution. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Determination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an element-specific technique used to determine the local atomic structure around a selected atomic species in a material. rutgers.eduanl.gov By tuning the X-ray energy to the absorption edge of a specific element, EXAFS probes the distances, coordination numbers, and types of neighboring atoms within approximately 10 Å of the absorbing atom. anl.govaps.org

EXAFS is valuable for studying the local environment of elements within the this compound structure, particularly those undergoing isomorphous substitution or present in minor amounts. While specific detailed research findings on EXAFS applied to this compound were not extensively detailed in the search results, the technique is generally used in clay minerals to determine interatomic distances and local coordination environments of octahedral cations like Mg, Al, and substituted metals. nih.gov EXAFS can reveal distortions in octahedral sheets and provide information about cation distribution. osti.govresearchgate.net It is a powerful tool for studying both crystalline and non-crystalline materials, making it suitable for analyzing the local structure in this compound regardless of its crystallinity. rutgers.eduanl.gov

Mössbauer Spectroscopy for Iron Valence State Characterization in this compound

Mössbauer spectroscopy is a technique specifically sensitive to the oxidation state, coordination environment, and magnetic state of iron atoms in a material. cambridge.orgresearchgate.net It is particularly useful for characterizing iron-bearing saponites and determining the valence state of iron (Fe2+ and Fe3+) within their structure. cambridge.orgresearchgate.netgeoscienceworld.org

Mössbauer spectra of this compound can show distinct doublets corresponding to Fe2+ and Fe3+ in different coordination environments, primarily octahedral sites. cambridge.orggeoscienceworld.org The parameters obtained from fitting the Mössbauer spectra, such as isomer shift and quadrupole splitting, provide information about the valence state and the local distortion of the iron sites. cambridge.orgresearchgate.net For example, studies on Fe-rich smectites, including this compound, have identified octahedral Fe(II) and Fe(III) species based on their characteristic Mössbauer parameters. cambridge.org The quadrupole splitting of Fe(III) doublets can indicate the degree of distortion in the octahedral environment, suggesting substitution patterns. cambridge.org Mössbauer spectroscopy has confirmed that iron in the fine fraction of bentonites containing Fe-rich this compound is mainly located in the smectite structures, predominantly as octahedral Fe(III). cambridge.org The technique can also detect minor amounts of iron in other phases, such as hematite, if present. cambridge.org Mössbauer spectroscopy, along with other techniques like EXAFS, has shown that oxidized iron can remain within the trioctahedral smectite structure in Fe(II)-bearing saponites. osti.gov

Microscopic and Morphological Characterization of this compound Materials

Microscopic techniques provide visual information about the size, shape, and surface features of this compound particles and aggregates.

Scanning Electron Microscopy (SEM) for Surface Texture and Particle Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and particle characteristics of materials like this compound. cambridge.orgresearchgate.netmtu.edu SEM images provide high-resolution visualization of the surface texture, particle shape, size, and how particles are aggregated. cambridge.orgresearchgate.netmtu.edu

Transmission Electron Microscopy (TEM) for Particle Size and Layer Structure Imaging

Transmission Electron Microscopy (TEM) is a valuable technique for visualizing the morphology, particle size, and layered structure of this compound. TEM images of this compound typically reveal thin, elongated, plate-like particles, which can exist as single layers or layered aggregates. researchgate.net The size of these crystallites can vary, with reported dimensions ranging from 10 to 200 nm in length and 10 to 100 nm in width. researchgate.net

TEM allows for the observation of the arrangement of layers within this compound particles. Studies have shown that synthetic saponites can display aggregated particles containing crystallized small this compound layers with random orientation, while others show larger, more ordered layers depending on synthesis conditions like the initial Si/Al ratio. appliedmineralogy.com TEM can also reveal the presence of amorphous materials within synthetic this compound samples. appliedmineralogy.com

Furthermore, TEM can be coupled with energy-dispersive X-ray (EDX) analysis to provide chemical information about the observed particles, allowing for the assessment of the incorporation of different cations within the clay structure. nih.gov Acid treatment of this compound has been shown by TEM to cause modifications such as the disaggregation of particles and the appearance of more open layers alongside areas maintaining the characteristic smectite spacing. researchgate.netucm.es

Elemental and Chemical Compositional Analysis of this compound

The elemental and chemical composition of this compound is crucial for understanding its properties and behavior. Techniques like X-ray Fluorescence (XRF) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are commonly employed for this purpose.

X-ray Fluorescence (XRF) Spectroscopy for Bulk Composition

X-ray Fluorescence (XRF) spectroscopy is a widely used method for determining the bulk chemical composition of materials like rocks, minerals, and sediments, including this compound. nih.gov XRF analysis provides information on the major and trace elements present in a powdered this compound sample. nih.gov The technique involves relatively easy sample preparation and is known for the stability and ease of use of X-ray spectrometers. nih.gov XRF has been utilized in studies to determine the bulk composition of synthetic this compound samples. nih.gov It can also be used to assess the chemical changes in this compound resulting from processes like hydrothermal alteration. appliedmineralogy.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Trace Element Quantification

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a sensitive technique used for the quantification of trace elements in various sample types, including digested solid samples like this compound. drawellanalytical.com While XRF is suitable for bulk composition, ICP-OES offers lower detection limits and higher sensitivity, making it particularly useful for analyzing elements present at lower concentrations. drawellanalytical.com Sample preparation for ICP-OES typically involves the digestion of the solid sample using appropriate acids to create a liquid solution for analysis. drawellanalytical.comresearchgate.net ICP-OES can provide coverage for a wide range of elements, including metals and some non-metals. drawellanalytical.com This technique is valuable for understanding the presence and concentration of trace elements that can influence the properties and potential applications of this compound. usgs.govbrjac.com.brthermofisher.com

Pore Structure and Surface Area Analysis of this compound Materials

The pore structure and surface area of this compound materials significantly influence their adsorption, catalytic, and other surface-dependent properties. Techniques like nitrogen physisorption are essential for characterizing these features.

Nitrogen Physisorption and Brunauer-Emmett-Teller (BET) Method for Surface Area Determination

Nitrogen physisorption is a common technique used to characterize the porous structure and determine the specific surface area of materials like this compound. nih.govscientific.netmdpi.comresearchgate.net The method involves the physical adsorption of nitrogen gas onto the surface of the material, typically at the boiling point of liquid nitrogen (77 K). nih.govmicromeritics.comwikipedia.orglibretexts.org The amount of gas adsorbed at different pressures is measured to construct adsorption-desorption isotherms. nih.govscientific.netresearchgate.net

The Brunauer-Emmett-Teller (BET) theory is the most widely used model to calculate the specific surface area from nitrogen physisorption data. nih.govmicromeritics.comwikipedia.org The BET method determines the monolayer capacity, which is the volume of gas required to form a single layer of adsorbed molecules on the surface. micromeritics.comlibretexts.org From this, the total surface area can be calculated. libretexts.org

Saponites can exhibit a range of specific surface areas depending on factors such as synthesis method and post-synthesis treatments. nih.govmdpi.comresearchgate.net For instance, acid treatment has been shown to significantly increase the specific surface area of this compound. mdpi.com

Pore Volume and Pore Size Distribution Analysis

In addition to specific surface area, nitrogen physisorption data can also be used to determine the pore volume and pore size distribution of this compound materials. nih.govmdpi.comcambridge.orgspmi.ru The shape of the adsorption-desorption isotherm provides information about the type of pores present (e.g., micropores, mesopores). nih.govmdpi.com

Analysis of the isotherms allows for the calculation of the total pore volume. nih.govmdpi.com Pore size distribution analysis, often using methods like the Barrett-Joyner-Halenda (BJH) method or Non-Local Density Functional Theory (NLDFT), provides information on the range of pore diameters present in the material. mdpi.comrasayanjournal.co.incambridge.org

Saponites can possess both micropores and mesopores. mdpi.com Studies have indicated that the pore structure can consist of narrow slit-shaped mesopores. mdpi.com Acid treatment can lead to a considerable increase in the volume of both micropores and mesopores, and can alter the pore size distribution. mdpi.com The pore size distribution can show maxima corresponding to specific pore diameter ranges. mdpi.com The pore volume and size distribution are important parameters influencing the material's capacity for adsorption and its behavior in applications such as catalysis. wikipedia.orgrasayanjournal.co.in

Crystallochemical Features and Isomorphous Substitution in Saponite Structure

Tetrahedral and Octahedral Cation Substitutions in Saponite (B12675438) Layers

Isomorphous substitution, the replacement of one atom in a crystal structure by another of similar size but potentially different valence, is a key characteristic of this compound. researchgate.net These substitutions primarily occur in the tetrahedral and octahedral sheets, altering the charge distribution and influencing the mineral's chemical behavior. mdpi.comnih.goviucr.orgosti.govfrontiersin.org

Divalent and Trivalent Cation (Mg, Fe, Zn, Ni, Co, Li, Mn, Ti) Occupancy in Octahedral Sheets

The central octahedral sheet in this compound is predominantly occupied by Mg2+ cations. mdpi.commdpi.com However, a variety of other divalent and trivalent cations can substitute for Mg2+ in these positions. mdpi.comiucr.orgfrontiersin.orgappliedmineralogy.commdpi.comnih.gov These substituting cations include Fe2+, Fe3+, Al3+, Zn2+, Ni2+, Co2+, Li+, Mn2+, and Ti4+. mdpi.comiucr.orgmdpi.com The extent and type of octahedral substitution can vary significantly depending on the geological environment of formation or synthesis conditions. mdpi.comrsc.org For instance, Fe-rich varieties of this compound are widespread in nature, with Fe3+ and Fe2+ substituting for Mg2+. mdpi.com Substitution of Al3+ for Mg2+ in the octahedral sheet can also occur. appliedmineralogy.comnih.gov The presence of different cations in the octahedral sheet influences various properties, including thermal stability. mdpi.com

Here is a table summarizing common cation substitutions in this compound:

SheetPrimary CationCommon Substituting Cations
TetrahedralSi4+Al3+, Fe3+
OctahedralMg2+Fe2+, Fe3+, Al3+, Zn2+, Ni2+, Co2+, Li+, Mn2+, Ti4+ mdpi.comiucr.orgmdpi.com

Influence of Isomorphous Substitution on Structural Parameters and Layer Charge

Isomorphous substitution has a profound impact on the structural parameters and the net layer charge of this compound. The substitution of lower valence cations for higher valence cations, particularly Al3+ for Si4+ in the tetrahedral sheet, is the primary source of the negative layer charge in this compound. mdpi.commdpi.comiucr.orgosti.govfrontiersin.orgappliedmineralogy.com The extent of this substitution directly influences the magnitude of the negative charge. mdpi.comappliedmineralogy.com

Substitutions in the octahedral sheet can also affect the layer charge. For example, a one-to-one substitution of Al3+ for Mg2+ in the octahedral sheet can compensate a negative charge created in the tetrahedral sheet, thereby decreasing the total net charge of this compound. appliedmineralogy.com Conversely, a muscovite-type substitution (2Al3+ + 1 vacancy for 3Mg2+) in the octahedral sheet does not affect the total net charge. appliedmineralogy.com

The distribution and extent of isomorphous substitutions can lead to distortions in both the tetrahedral and octahedral sheets, which in turn affect the stacking order of the this compound layers. appliedmineralogy.com Changes in layer charge and structural parameters due to substitution influence properties such as cation exchange capacity (CEC) and thermal behavior. mdpi.comappliedmineralogy.commdpi.com

Interlayer Cation Compensation and Exchange Phenomena in this compound

The negative charge arising from isomorphous substitutions within the this compound layers is compensated by the presence of exchangeable cations located in the interlayer space between the 2:1 layers. mdpi.commdpi.comiucr.orgresearchgate.netwikipedia.org These interlayer cations are typically hydrated and are only weakly bonded to the clay layers, making them easily exchangeable with other metal cations from an external solution. mdpi.comacs.orgiucr.orgfrontiersin.org

Common interlayer cations in this compound include Na+, Ca2+, K+, and Mg2+. mdpi.comiucr.orgfrontiersin.orgnih.gov The type and valence of these interlayer cations, along with their hydration properties, significantly influence the swelling behavior of this compound in the presence of water. acs.org The cation exchange capacity (CEC) of this compound, which is a measure of the total negative charge that can be compensated by exchangeable cations, is directly related to the extent of isomorphous substitution and the resulting layer charge. frontiersin.orgappliedmineralogy.com Studies have shown that the adsorption capacity of raw this compound samples can vary. mdpi.com

The exchangeability of interlayer cations is a crucial property that allows for modification of this compound's properties for various applications, such as catalysis and adsorption. frontiersin.orgappliedmineralogy.comrsc.org

Valence State of Iron in this compound and its Structural Implications

Iron can be present in the this compound structure in both the octahedral and tetrahedral sheets, as well as in the interlayer space as a charge-balancing cation. mdpi.com In the octahedral sheet, iron can exist in both divalent (Fe2+) and trivalent (Fe3+) valence states. mdpi.commdpi.comgeoscienceworld.orgresearchgate.net

The valence state of iron in this compound can be influenced by the environmental conditions during its formation, particularly the redox state. geoscienceworld.orgresearchgate.net Studies on synthetic Fe-Mg-saponites have indicated that Fe2+ and Fe3+ can substitute for Mg2+ in the octahedral sheets. researchgate.net The presence of iron, and its specific valence state, can have structural implications. While the redox state of iron in the octahedral sheet may not be directly determined from certain structural parameters like the basal spacing of (02l), the iron content in the trioctahedral sheet has been shown to have a linear relationship with the lattice parameter b, providing a method to estimate iron content from XRD data. geoscienceworld.orgresearchgate.net

Furthermore, the valence state of iron can affect the stability and reactivity of this compound. For instance, ferrous iron in this compound can be partially oxidized upon exposure to air, even without significant structural rearrangement. researchgate.net The presence of (Fe,Mg)-saponite can imply a reduced environment during formation and suggests that this iron-bearing this compound can exhibit both oxidation and reduction capabilities depending on the surrounding environment. geoscienceworld.org

Intercalation Chemistry of Saponite and Hybrid Material Fabrication

Fundamental Principles and Mechanisms of Guest Species Intercalation in Saponite (B12675438)

The intercalation of guest species into the interlayer space of this compound is primarily driven by interactions between the guest species and the negatively charged silicate (B1173343) layers and the exchangeable interlayer cations researchgate.netgeoscienceworld.org. The main mechanisms include cation exchange with the interlayer cations and adsorption of polar molecules through ion-dipole interactions with interlayer cations and/or hydrogen bonding with the surface oxygen atoms of the silicate sheets nii.ac.jp.

For cationic guest species, the primary mechanism is cation exchange, where the guest cations replace the charge-compensating inorganic cations (such as Na⁺) initially present in the interlayer space researchgate.netmdpi.comgeoscienceworld.org. The efficiency of this exchange depends on factors such as the cation-exchange capacity (CEC) of the clay, particle size, and the charge/radius ratio of the metal ions researchgate.net.

For polar organic molecules, adsorption can occur via ion-dipole interactions with the interlayer cations or through hydrogen bonding with the surface hydroxyl groups and oxygen atoms of the this compound layers researchgate.net. The hydrophobicity of the modified interlayer space can also influence the adsorption of nonpolar organic molecules mdpi.com.

The arrangement and packing of the intercalated species within the interlayer space are determined by host-guest interactions nii.ac.jp. These interactions can lead to different stacking arrangements depending on the loading level of the guest species researchgate.net.

Expansion of Interlayer Distance upon Intercalation in this compound Systems

A key consequence of intercalation is the expansion of the interlayer distance of this compound mdpi.comgeoscienceworld.orggeoscienceworld.orgrsc.org. The initial interlayer space in hydrated sodium this compound is influenced by the hydration shell around the Na⁺ ions . Upon intercalation of guest species, particularly larger organic molecules or complexes, the interlayer space increases significantly to accommodate them mdpi.comresearchgate.netrsc.org. This expansion can be monitored using techniques like X-ray diffraction (XRD), which shows changes in the basal spacing (d₀₀₁) reflection researchgate.netrsc.orgresearchgate.net.

The extent of interlayer expansion is related to the size and orientation of the intercalated guest species cambridge.org. For example, the intercalation of cationic dyes into this compound has shown that the basal spacing varies with the degree of dye loading, suggesting different orientations of the dye molecules within the interlayer space at different concentrations cambridge.org. At low loading, dye molecules may lie horizontal to the silicate layer surface, while at higher loading, they may orient vertically cambridge.org.

The expansion of the interlayer space is crucial for improving the accessibility of the interlayer region to other molecules and for modifying the properties of the this compound, such as increasing its hydrophobicity mdpi.com.

Intercalation of Organic Cations (e.g., Alkylammonium Species) and Polymers into this compound Interlayers

Intercalation of organic cations, particularly alkylammonium species, is a common method to modify the interlayer space of this compound and tune its properties mdpi.comrsc.org. This process typically involves cation exchange, where the organic cations replace the inorganic exchangeable cations researchgate.netmdpi.comrsc.org. The intercalation of long-chain alkylammonium cations can significantly increase the interlayer distance and transform the hydrophilic interlayer surface into a hydrophobic one mdpi.comrsc.org.

Studies have shown that alkylammonium species, such as cetyltrimethylammonium (CTA⁺), can be successfully intercalated into synthetic this compound, leading to an increase in the interlamellar distance and improved affinity for nonpolar organic molecules mdpi.com. The amount of intercalated surfactant can exceed the cation exchange capacity (CEC) of the this compound acs.org. The intercalation of polyfluorinated surfactants, for instance, has been observed at levels up to 4.4 times the CEC, forming rigidly packed bilayer structures within the this compound interlayer acs.org.

Polymers can also be intercalated into the interlayer space of this compound, leading to the formation of clay/polymer nanocomposites researchgate.netmdpi.com. Methods for preparing these organic-saponite hybrids include solution intercalation, melt mixing, and in situ polymerization within the interlayer space researchgate.net. Intercalation of polymers modifies the properties of this compound and the resulting composite materials researchgate.net.

Intercalation of Stable Organic Radicals for Functional this compound Materials

The intercalation of stable organic radicals into layered this compound clay has been explored to create functional hybrid materials with interesting magnetic properties researchgate.netrsc.orgrsc.org. Stable organic radical cations, such as derivatives of nitronyl nitroxide and verdazyl radicals, can be successfully intercalated into the this compound interlayer through cation exchange researchgate.netrsc.org.

Studies have demonstrated the intercalation of radical cations like 2-(3- and 4-N-methylpyridinium)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-N-oxide (m- and p-MPYNN⁺) into this compound researchgate.netrsc.orgrsc.org. This intercalation leads to an expansion of the layer distance researchgate.netrsc.org. The magnetic properties of these hybrid materials are influenced by the interactions between the intercalated radical species and the host lattice, as well as modified intermolecular interactions between the guest species within the confined interlayer space rsc.org. The magnetic behavior can indicate the distribution and interaction of the radical cations within the this compound interlayer .

Photochemical Reactions within this compound Intercalation Compounds

The interlayer space of this compound can serve as a confined reaction environment for photochemical reactions of intercalated species nii.ac.jpacs.org. The unique characteristics of this space can influence the reaction pathways and efficiency nii.ac.jp.

Studies on the photochemical behavior of photochromic dyes and molecules intercalated in this compound have been reported nii.ac.jpacs.orgcambridge.org. For instance, the photoreduction of methylviologen (MV²⁺) intercalated in this compound clay films has been investigated, showing that the efficiency of the reaction depends on the adsorption density of MV²⁺ cambridge.org.

The intercalation environment can also lead to different photochemical outcomes compared to homogeneous solutions nii.ac.jp. The orientation and packing of the intercalated molecules within the interlayer space play a crucial role in controlling the photochemical reactions nii.ac.jp.

Stereochemical Control and Reaction Selectivity in Intercalated this compound Systems

The confined environment of the this compound interlayer can exert stereochemical control and influence the reaction selectivity of intercalated molecules undergoing photochemical transformations nii.ac.jp. The arrangement of guest molecules dictated by host-guest interactions can favor specific reaction pathways.

A notable example is the regioselective photocycloaddition of stilbazolium cations intercalated in this compound nii.ac.jp. While stilbazolium ions in homogeneous solution can undergo various photochemical reactions, including cis-to-trans isomerization, their intercalation in this compound leads to the predominant formation of syn-head-to-tail dimers upon UV irradiation nii.ac.jp. This selective dimerization suggests an anti-parallel orientation of the stilbazolium ions within the this compound interlayer nii.ac.jp. The relationship between reaction selectivity and interlayer spacing can serve as a probe for understanding the orientation and aggregation of intercalated species nii.ac.jp.

Intercalation-Synthesis Hypothesis of Layered Silicates within this compound and Related Minerals

The concept of intercalation synthesis proposes that new layered silicate structures can be synthesized within the interlayer space of existing clay minerals researchgate.netcambridge.orgnais.net.cn. This hypothesis suggests that the interlayer environment can act as a template for the growth of new layers.

While the intercalation of pre-formed species is well-established, the intercalation-synthesis hypothesis posits the in-situ formation of new silicate layers within the interlayer space of host minerals like rectorite, which contains low-charge interlayers cambridge.org. Studies have explored the possibility of synthesizing smectite-group minerals, such as this compound, from solution within the interlayers of rectorite cambridge.org.

Experiments investigating the influence of substances like oxalate (B1200264) on the crystallization of this compound from silicate gels at relatively low temperatures have provided insights relevant to this hypothesis researchgate.netcambridge.org. The observation of newly generated this compound layers within the expanded interlayers of rectorite after specific treatments could support the intercalation-synthesis mechanism cambridge.org. This area of research delves into the fundamental processes of clay mineral formation and transformation.

Surface Chemistry and Adsorption Phenomena on Saponite

Molecular Adsorption Kinetics and Mechanisms on Saponite (B12675438) Surfaces

The kinetics and mechanisms of molecular adsorption on this compound surfaces are influenced by factors such as the nature of the adsorbate, the solution chemistry (e.g., pH, concentration), and the properties of the this compound itself, including its surface area and the type of exchangeable cations spmi.rumdpi.com. Adsorption can occur through various mechanisms, including ion exchange, surface complexation, van der Waals interactions, and hydrogen bonding mdpi.commdpi.comnih.gov.

Studies on the adsorption of copper(II) ions (Cu²⁺) on this compound have shown that the process can be described by a first-order kinetic model, indicating that the reaction rate is dependent on the ratio of the sorbent amount to the solution volume spmi.ru. The adsorption mechanism for Cu²⁺ on this compound has been observed to involve mono- and multilayer adsorption, as well as capillary condensation spmi.ru. The efficiency of Cu²⁺ removal from wastewater using a this compound-based sorbent reached up to 94% in dynamic tests spmi.ruspmi.ru.

Research on the adsorption of pharmaceuticals like carbamazepine (B1668303) and paracetamol on synthetic this compound revealed that adsorption is relatively limited and primarily occurs on the external basal surfaces, with little to no entry into the interlayer space mdpi.com. Molecular dynamics simulations suggested that van der Waals interactions between the aromatic rings of the pharmaceuticals and the clay surface are the main driving force for adsorption mdpi.com. For carbamazepine, two adsorption modes were identified, one involving van der Waals interactions and another involving coordination to interlayer cations and hydrogen bonds with acidic oxygen atoms mdpi.com.

The adsorption kinetics of molecular aggregation of rhodamine 123 with synthetic this compound nanoparticles has also been investigated, highlighting the importance of understanding the time scales of diffusion-controlled processes and molecule exchange on the surface mdpi.com.

Role of Surface Acidity (Brønsted and Lewis Acid Sites) in this compound Adsorption Processes

This compound possesses both Brønsted and Lewis acid sites on its surface, which play a significant role in its adsorption and catalytic properties kemdikbud.go.idgeoscienceworld.orgmathnet.ru. Brønsted acidity is typically associated with structural hydroxyl groups and protons associated with exchangeable cations, while Lewis acidity arises from exposed metal cations, particularly at the edges of the clay layers or from exsolved species kemdikbud.go.idgeoscienceworld.org.

Studies using techniques like FTIR spectroscopy with probe molecules such as pyridine (B92270), cyclohexylamine, CD₃CN, and NH₃ have been employed to characterize the nature and strength of acid sites on this compound researchgate.netkemdikbud.go.idgeoscienceworld.orgmathnet.ru. For instance, FTIR analysis of pyridine adsorption on this compound has provided evidence for the presence of both Brønsted and Lewis acid sites kemdikbud.go.idgeoscienceworld.org. Acid activation of this compound can significantly alter its surface acidity, often increasing the number of acid sites and enhancing catalytic activity mdpi.comgeoscienceworld.org. Microwave acid-assisted treatments have been shown to enhance the adsorption capacity of this compound, potentially by increasing surface area and accessibility to adsorption sites mdpi.com.

The addition of graphene-like molybdenum and tungsten sulfides to this compound has been shown to increase the total acidity, with MoS₂ modification being particularly effective in increasing both Brønsted and Lewis acid centers cambridge.org. This increased acidity correlates with enhanced sorption activity for cationic and anionic dyes cambridge.org.

While synthetic Mg-saponite has been found to contain Brønsted acid sites of lower acidity compared to zeolites, it exhibits strong Lewis acidity mathnet.ru. The presence of different types of Lewis acid sites has been observed, interacting with probe molecules like CD₃CN mathnet.ru.

Influence of Interlayer Environment and Hydration on this compound Adsorption Capacity

The interlayer space of this compound, situated between the 2:1 layers, is a crucial region for adsorption, particularly for polar molecules and cations mdpi.comnih.govrsc.org. The properties of this interlayer environment, including the type of exchangeable cations and the degree of hydration, significantly influence the adsorption capacity and mechanisms.

The hydration status of the clay interlayer strongly affects the adsorption of molecules. For instance, the interlayer hydration status was found to be a major factor influencing the cation exchange process of lincomycin (B1675468) on smectite clays (B1170129) nih.gov. Smectites with charge deficits in the tetrahedral layers, like this compound, tend to have a less hydrated interlayer environment, leading to greater sorption compared to octahedrally substituted clays like montmorillonite (B579905) nih.gov. Strongly hydrated exchangeable cations result in a more hydrated interlayer, which can reduce sorption nih.gov.

The type of exchangeable cation in the interlayer space impacts the swelling behavior and the accessibility of the interlayer region to adsorbates rsc.orgnih.gov. For example, Cs-saturated clays have shown higher sorption of triazine herbicides compared to clays saturated with K⁺, Na⁺, or Ca²⁺. This is attributed to the smaller hydrated radius of Cs⁺, which increases the available siloxane surface for sorption and reduces interlayer swelling, making the interlayer more receptive to hydrophobic molecules nih.govoup.com.

Water adsorption capacity in smectites, including this compound, is influenced by the volume of the segmented interlayer spaces rsc.org. Adsorbed water molecules at interlayer cations can trigger the rheological motion of the 2D nanosheets, potentially releasing sheets and altering the interlayer structure rsc.org. The basal spacing of this compound can increase due to the hydration sphere of interlayer cations, weakening the interaction between adjacent layers and allowing for the intercalation of larger molecules mdpi.com.

Sorption of Biomacromolecules (e.g., Proteins) on this compound Surfaces and Interlayers

This compound's ability to interact with biomacromolecules, such as proteins, is of interest in areas like bionanocomposites and understanding the fate of biomolecules in the environment researchgate.netresearchgate.netacs.org. Adsorption of proteins on smectite clays like this compound can occur on both external surfaces and within the interlayer space, depending on the clay properties and the size and characteristics of the protein researchgate.net.

Studies on the adsorption of protamine and papain proteins on Na⁺- and Cs⁺-exchanged this compound have provided insights into the sorption mechanisms researchgate.netresearchgate.netpurdue.edu. Initial protein sorption appears to be driven by ion exchange, where positively charged protein molecules interact with the negatively charged clay surface researchgate.netnih.gov.

For Na⁺-saponite, lysozyme (B549824) sorption was accompanied by the release of Na⁺ ions, consistent with an ion exchange mechanism between the positively charged lysozyme and the negatively charged this compound surface nih.gov. The interlayer spacing of the lysozyme-Na⁺-saponite complex increased, aligning with the dimensions of the lysozyme molecule, indicating interlayer sorption nih.gov.

Protamine adsorption on Na⁺-saponite showed high adsorption levels, with protamine sorbed to edge surfaces and the interlamellar region expanding researchgate.netpurdue.edu. Papain sorption to Na⁺-saponite occurred in a two-step process: initial adsorption to external surfaces followed by partial intercalation researchgate.net. On Cs⁺-saponite, there was no evidence of lysozyme interlayer sorption, but high-affinity sorption to the external surface was observed nih.gov. Protamine also showed lower maximum adsorption on Cs⁺-saponite compared to Na⁺-saponite, with only partial displacement of Cs⁺ and less expansion of the interlayer region, suggesting incomplete ion exchange researchgate.netpurdue.edu.

The different properties of clays, including surface area, cation exchange capacity, charge density, and swelling ability, contribute to varying adsorption sites for proteins researchgate.net.

Surface Functionalization Strategies for Enhanced Adsorption on this compound

Surface functionalization is a key strategy to tailor the adsorption properties of this compound and enhance its capacity and selectivity for specific adsorbates mdpi.comresearchgate.netexlibrisgroup.com. By modifying the this compound surface with various organic or inorganic species, new functional groups and surface characteristics can be introduced.

Methods for modifying this compound include acid activation, inorganic cation exchange, pillaring, and covalent grafting of organic moieties onto the surface mdpi.comresearchgate.net. Acid activation, for example, can increase the surface area and create more active sites for adsorption mdpi.comgeoscienceworld.org. Pillaring with materials like aluminum oxide can also increase surface area and porosity mdpi.com.

Covalent grafting of organic compounds, such as N-[3-(Trimethoxysilyl)propyl]ethylenediamine, onto the this compound surface has been shown to increase the basal spacing and enhance the adsorption capacity for substances like nickel ions . The increased content of the modifying agent correlated with increased adsorption capacity .

The preparation of organo-saponite hybrids by exchanging interlayer inorganic cations with organic cations is another common functionalization approach researchgate.net. Intercalating polymers into the interlayer space can also create modified materials with enhanced properties researchgate.net. These modified this compound materials can exhibit improved thermal stability, altered surface acidity, and enhanced adsorption capabilities for various applications, including as adsorbents for pollutants cambridge.orgresearchgate.net.

Data Tables:

Here are some interactive data tables based on the research findings:

AdsorbateSorbent TypeConditionsAdsorption Capacity (approx.)Reference
Cu²⁺This compound sorbentStatic conditions, 21 °C72% spmi.ru
Cu²⁺This compound sorbentDynamic tests, wastewater94% spmi.ruspmi.ru
CarbamazepineSynthetic this compoundAqueous solutionLow mdpi.com
ParacetamolSynthetic this compoundAqueous solutionLow mdpi.com
CO₂Raw this compound1 bar, 25 °C0.45 mmol/g mdpi.com
CO₂Pillared this compound1 bar, 0 °C57 mg/g mdpi.com
AtrazineCs-Saponite> 6 mg/L equilibrium conc.> 1% by weight nih.govoup.com
ProtamineNa-SaponiteAqueous solutionUp to 400 mg/g (quantitative) researchgate.netpurdue.edu
ProtamineCs-SaponiteAqueous solutionUp to 200 mg/g (quantitative) researchgate.netpurdue.edu
PapainNa-SaponiteAqueous solutionUp to 450 mg/g (maximum) researchgate.net
PapainCs-SaponiteAqueous solutionUp to 100 mg/g (maximum) researchgate.net
LysozymeNa-SaponiteAqueous solution600 mg/g (sorption maximum) nih.gov
Triazine (Simazine)Cs-Saponite0.1 ppm aqueous triazine2.0 mg/g oup.com
Triazine (Atrazine)Cs-Saponite0.1 ppm aqueous triazine2.6 mg/g oup.com
Triazine (Metribuzin)Cs-Saponite0.1 ppm aqueous triazine0.02 mg/g oup.com
This compound TreatmentSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Reference
Raw this compound49 (BET)- mdpi.com
Raw this compound128 (BET)- mdpi.com
Raw this compound35-400.40 spmi.ru
Acid-treated this compound1890.201 mdpi.com
Raw this compound (Tashkiv)470.134 mdpi.com
Zn/PCH (modified this compound)770.220.7473 semanticscholar.org

Detailed Research Findings:

Kinetic studies of copper ion sorption on this compound indicate that a first-order model is suitable, with the rate influenced by the sorbent-to-solution ratio. Multilayer adsorption and capillary condensation are proposed mechanisms spmi.ru.

Adsorption of carbamazepine and paracetamol on synthetic this compound is primarily driven by van der Waals interactions on external surfaces, with limited interlayer intercalation mdpi.com.

FTIR analysis confirms the presence of Brønsted and Lewis acid sites on this compound, which are affected by acid activation and modification with metal sulfides kemdikbud.go.idgeoscienceworld.orgcambridge.org.

The interlayer hydration and the type of exchangeable cation significantly impact adsorption, with less hydrated interlayers (e.g., in Cs-saponite) showing higher sorption for some molecules nih.govnih.gov.

Protein adsorption on this compound can occur via ion exchange, leading to different adsorption capacities and interlayer expansion depending on the protein and the interlayer cation researchgate.netpurdue.edunih.gov.

Surface functionalization through methods like acid activation, pillaring, and grafting of organic moieties can significantly enhance the adsorption capacity and introduce selectivity mdpi.comresearchgate.net.

Catalytic Applications and Reaction Mechanisms of Saponite Based Materials

Effects of Tetrahedral and Octahedral Composition on Saponite (B12675438) Catalytic Activity

The catalytic activity of this compound is significantly influenced by the extent and location of isomorphous substitutions within its tetrahedral and octahedral sheets nih.govmdpi.comresearchgate.net. Substitution of Si⁴⁺ by Al³⁺ in the tetrahedral layer is a primary source of negative charge and contributes to the Brønsted acidity of the clay appliedmineralogy.comteledos.grcambridge.org. The nature of the divalent cations (e.g., Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺) in the octahedral sheet also affects the surface properties and catalytic performance nih.govmdpi.com. Studies have shown that the specific metal occupying the octahedral position can impact the catalytic activity in reactions like catalytic cracking nih.govresearchgate.netresearchgate.net. The ratio of tetrahedral to octahedral substitutions, as well as the specific elements involved, can be tuned during synthesis to optimize the catalytic properties for specific reactions nih.govmdpi.comappliedmineralogy.com. For instance, the Al(IV)/Al(VI) ratio, reflecting the distribution of aluminum in tetrahedral and octahedral sites, can influence the acidity and crystallinity of synthetic saponites appliedmineralogy.com.

Specific Catalytic Reactions Mediated by this compound

This compound and this compound-based materials have been explored as catalysts for a diverse range of organic reactions, benefiting from their acidic properties, adsorption capabilities, and the ability to support active metal sites nih.govresearchgate.net.

Catalytic Cracking and Isomerization Reactions over this compound

This compound has demonstrated catalytic activity in cracking and isomerization reactions nih.govresearchgate.net. The acid sites present in this compound facilitate the cleavage of C-C bonds in hydrocarbons, characteristic of cracking processes jlu.edu.cnacs.org. Isomerization reactions, which involve the rearrangement of hydrocarbon structures, are also catalyzed by the acidic properties of this compound nih.govresearchgate.net. Studies on the catalytic cracking of n-dodecane and hydro-isomerization of n-heptane have shown that this compound can be effective catalysts, sometimes outperforming commercial alternatives like HZSM-5 and ASA researchgate.net. The composition of the this compound, particularly the metal in the octahedral position, can influence its activity in cracking reactions researchgate.netresearchgate.net.

Friedel-Crafts Alkylation and Oxidation Reactions Catalyzed by this compound

This compound is active in Friedel-Crafts alkylation reactions, which are acid-catalyzed processes involving the alkylation of aromatic rings nih.govresearchgate.netnih.gov. The Lewis and Brønsted acid sites on the this compound surface can activate the reactants and promote the formation of alkylated products acs.org. Synthetic saponites have shown high shape selectivity in the Friedel-Crafts alkylation of benzene (B151609) towards para- and ortho-disopropylbenzene (DIOPB) researchgate.net.

This compound-based catalysts have also been investigated for oxidation reactions nih.govresearchgate.net. Transition metals supported on or incorporated into the this compound structure can catalyze the oxidation of various organic substrates rsc.orgacs.orgresearchgate.netcnr.it. For example, Co-saponite has been found to be an effective heterogeneous catalyst for the liquid phase air oxidation of p-cresol, showing high conversion and selectivity to p-hydroxybenzaldehyde (PHB) acs.org. Chromium-saponite catalysts have been tested in the oxidation of propene, following a Mars-van Krevelen mechanism csic.esresearchgate.net. Nb(V)-containing this compound has shown promise for the oxidative abatement of hazardous organophosphorus pesticides like paraoxon (B1678428) using hydrogen peroxide as the oxidant nih.govcnr.it.

Table 1: Examples of Oxidation Reactions Catalyzed by this compound-Based Materials

Catalyst TypeReactionSubstrateOxidantKey FindingsSource
Co-saponiteLiquid phase air oxidationp-cresolAirHigh conversion and selectivity to p-hydroxybenzaldehyde. acs.org
Chromium-saponitePropene oxidationPropeneOxygenCatalytic behavior follows Mars-van Krevelen mechanism. csic.esresearchgate.net
Nb(V)-containing this compoundOxidative abatementParaoxonAqueous hydrogen peroxideEffective degradation under mild conditions. nih.govcnr.it
Cu/saponiteSoot combustionSootNOₓ + O₂ + N₂Activity depends on Cu dispersion and support acidity. Accelerates NO₂-assisted mechanism. rsc.org

Mannich Reactions with this compound Catalysts

This compound has been explored as a catalyst for Mannich reactions, which are important carbon-carbon bond forming reactions nih.govresearchgate.netdntb.gov.ua. The acidic or potentially basic sites on the this compound surface can facilitate the condensation and addition steps involved in the Mannich reaction nih.gov. Al-pillared this compound has been used for the acetalation of polyhydroxy compounds like glycerol (B35011) and mannitol, which can be related to steps involved in some Mannich-type processes or related condensation reactions cusat.ac.in.

Hydrogenation and Hydrogenolysis Processes with this compound Supports

This compound serves as a support for metal catalysts used in hydrogenation and hydrogenolysis reactions researchgate.netresearchgate.netmdpi.com. Hydrogenation involves the addition of hydrogen to unsaturated bonds, while hydrogenolysis involves the cleavage of single bonds by reaction with hydrogen researchgate.netmdpi.com. Nickel supported on Al-pillared this compound has been studied for the hydrogenation of benzene researchgate.netteledos.gr. This compound-supported Ni, Cu, and bimetallic Ni-Cu catalysts have been investigated for the hydrogenolysis of glycerol and glycidol (B123203) to produce valuable chemicals like 1,3-propanediol (B51772) researchgate.netmdpi.com. The properties of the this compound support, such as its acidity and surface area, can influence the dispersion and activity of the supported metal phase in these reactions researchgate.netresearchgate.netresearchgate.net.

Table 2: Examples of Hydrogenation and Hydrogenolysis Reactions with this compound Supports

Supported MetalReactionSubstrateKey FindingsSource
NiHydrogenationBenzeneActivity influenced by support acidity and Ni loading. researchgate.netteledos.gr
Ni, Cu, Ni-CuHydrogenolysisGlycerolCatalysts modified with transition metal oxides can favor 1,3-propanediol formation. mdpi.com
Ni, Ni-CuHydrogenolysisGlycidolAcid activation promotes 1,3-propanediol formation. Activity depends on metallic area and acidity. researchgate.net
NiSelective dimerization of etheneEtheneNi-substituted this compound shows high selectivity to butenes.

Catalytic Degradation of Chemical Agents by this compound-Based Materials

This compound-based materials have demonstrated effectiveness in the catalytic degradation of chemical agents, particularly chemical warfare agent simulants and pesticides. researchgate.netresearchgate.netresearchgate.netnih.govcnr.ituniupo.it

Niobium(V)-containing this compound clays (B1170129) (Nb-saponites) have been developed as catalysts for the oxidative abatement of toxic organosulfur chemical warfare agent simulants, such as (2-chloroethyl)ethyl sulfide (B99878) (CEES), a simulant for sulfur mustard. researchgate.netresearchgate.netnih.govcnr.ituniupo.it These catalysts exhibit strong oxidizing and acid properties due to the insertion of Nb(V) sites within the this compound framework. researchgate.netnih.govcnr.it This bifunctional nature allows them to selectively transform these agents into non-toxic products under mild conditions, such as room temperature and ambient pressure, using aqueous hydrogen peroxide as an oxidant. researchgate.netresearchgate.netnih.govcnr.it

Studies have shown remarkable activity and high selectivity of Nb-saponites in the oxidative degradation of CEES, achieving complete and selective abatement within a few hours. researchgate.netnih.gov For example, over a Nb-saponite solid, a complete, selective, and safe abatement of CEES was attained within 8 hours. researchgate.net The catalytic performance of Nb-saponite was found to be significantly better compared to conventional commercial decontamination powders. nih.govcnr.it The presence of Nb(V) ions plays a crucial role in efficiently catalyzing the degradation of aggressive chemical substrates. researchgate.netresearchgate.net

This compound clays with relatively high Brønsted surface acidity, featuring in-framework catalytically active Nb(V) sites, have been effectively employed in the selective oxidation of over 90% of CEES into non-noxious sulfoxide (B87167) within 6 hours in organic solvents with diluted aqueous H₂O₂. researchgate.net The co-presence of luminescent Eu(III) and catalytic Nb(V) metal sites in the this compound structure has also been explored for the simultaneous optical detection and oxidative catalytic degradation of CEES. researchgate.netuniupo.it Functionalized saponites were able to reveal the presence of CEES within seconds and catalytically decompose over 80% of the substrate within 24 hours in the presence of aqueous hydrogen peroxide. researchgate.netuniupo.it

Nb(V)-containing this compound has also been investigated for the abatement of organophosphorus pesticides like paraoxon-ethyl under mild conditions. researchgate.netresearchgate.net The material's high surface acidity and the presence of Nb(V) ions were crucial for efficiently catalyzing the degradation of this pesticide. researchgate.netresearchgate.net

Here is a table summarizing some findings on the catalytic degradation of chemical agents by this compound-based materials:

Catalyst TypeChemical Agent SimulantOxidantConditionsKey FindingSource
Nb(V)-saponiteCEES (Sulfur mustard simulant)Aqueous H₂O₂Room temperature, ambient pressureComplete and selective abatement within 8 hours; better than commercial powders. researchgate.netnih.govcnr.it
Nb(V)-saponiteCEES (Sulfur mustard simulant)Diluted aqueous H₂O₂Organic solvents, mild conditionsSelective oxidation of >90% to sulfoxide within 6 hours. researchgate.net
Nb(V)-saponite with Eu(III)CEES (Sulfur mustard simulant)Aqueous H₂O₂Mild conditionsSimultaneous detection and >80% catalytic decomposition within 24 hours. researchgate.netuniupo.it
Nb(V)-saponiteParaoxon-ethyl (Pesticide)Not specifiedMild conditionsEfficient catalytic degradation. researchgate.netresearchgate.net

Role of Surface Acidity and Proton Mobility in this compound Catalysis

The surface acidity of this compound plays a crucial role in its catalytic activity. mathnet.ruacs.orgfraunhofer.deresearchgate.netjlu.edu.cnteledos.gr this compound possesses both Brønsted and Lewis acid sites. jlu.edu.cn The nature and strength of these acid sites are influenced by the structural features of the parent clay, particularly the substitution of silicon by aluminum in the tetrahedral sheets, which is a primary source of acidity attributed to Si-OH...Al sites exposed at the clay surface or broken edges. teledos.gr

Studies using techniques like diffuse-reflectance Fourier-transform infrared spectroscopy (DRIFTS) have shown that the surface of this compound has Brønsted acidity and Lewis acidity. mathnet.rujlu.edu.cn However, compared to zeolites, this compound generally exhibits reduced Brønsted acidity and lower mobility of protons. researchgate.netmathnet.ruworldscientific.com Despite this, synthetic saponites can possess strong Lewis acidity. mathnet.ru

The amount of acidity in substituted saponites can be correlated with the amount of the substituting element in the tetrahedral sheet, such as gallium. jlu.edu.cn Pillaring of this compound can also influence the acid site distribution, potentially decreasing Brønsted acid sites after cross-linking with agents like hydroxyl aluminum oligomer. jlu.edu.cn

The surface acidity is important for various catalytic applications, including the catalytic degradation of chemical agents, where the acid properties of modified saponites contribute to the transformation of toxic substrates. researchgate.netresearchgate.netnih.govcnr.it For instance, the incorporation of Nb(V) sites into the this compound framework generates high Brønsted-type surface acidity that can be exploited in catalytic degradation. researchgate.netresearchgate.netresearchgate.net The presence of protonic sites in the interlayer space of this compound can enhance abatement activity via acid-catalyzed degradation pathways. cnr.it Removing these protonic sites can significantly reduce the abatement capability. cnr.it

In supported metal catalysts on this compound matrices, the carrier's acidity also plays a role. teledos.gracs.org For example, in decalin ring opening reactions catalyzed by supported metal catalysts on this compound, the this compound carrier has a small number of Brønsted acid sites, which may decrease upon metal deposition. acs.org The ratio of Brønsted to Lewis acid sites can vary depending on the supported metal. acs.org The influence of the support's acidity on catalyst activity has been studied, and modifications to the pillared clay support can affect the activity. teledos.gr

Supported Metal Catalysts on this compound Matrices for Enhanced Performance

This compound has been widely investigated as a catalyst support for various processes, with supported metal catalysts on this compound matrices showing enhanced performance in different reactions. rsc.orgresearchgate.netcore.ac.ukacs.org The ability to modify this compound's interlayer space and incorporate metal ions into its framework or support metal nanoparticles on its surface makes it a versatile support material. unimi.itresearchgate.netacs.org

Various metals have been supported on this compound for catalytic applications. Examples include:

Cu/saponite catalysts for soot combustion. rsc.orgcore.ac.uk The activity of these catalysts is influenced by factors such as the dispersion of copper oxide on the this compound surface and the surface area of the support. rsc.orgcore.ac.uk Higher surface area and smaller crystallite size of the this compound support generally lead to higher activity for soot combustion. rsc.orgcore.ac.uk The nature of the interlayer cation (Na⁺ or H⁺) can also affect the catalytic performance, with Na⁺-containing catalysts showing better performance in some cases. rsc.orgcore.ac.uk

Ni/saponite catalysts for reactions like the hydrogenation of styrene (B11656) oxide and the hydrogenation of benzene. rsc.orgcore.ac.ukteledos.gr Nickel immobilized on zirconia pillared this compound (Ni/Zr-Saponite) has been prepared and tested in the catalytic hydrogen transfer reaction of isopulegol (B1217435) hydrogenation, showing significant improvement in total conversion compared to raw this compound and Zr-Saponite. researchgate.net The presence of nickel affects the hydrogenation mechanism. researchgate.net In benzene hydrogenation, nickel on Al-pillared this compound systems have been studied, and the influence of the support's acidity on the catalyst activity has been investigated. teledos.gr

Supported metal nanocatalysts containing Ir, Rh, and Ru on mesoporous this compound for reactions like decalin ring opening. acs.org These catalysts, prepared by incipient wetness impregnation, have shown that the structure and mesopore system of the this compound carrier are preserved after metal deposition, and the metal particles are typically very small and highly dispersed. acs.org The nature of the supported metal significantly affects the activity, selectivity, and product composition. acs.org For instance, Ir/saponite catalysts showed high selectivity for ring-opening products in decalin conversion. acs.org

Ni and transition metal promoted Ni this compound clays for chemical CO₂ utilization via the reverse water-gas shift reaction. researchgate.net A NiCu this compound-supported catalyst displayed a preference for CO formation and high stability. researchgate.net

Fe/saponite catalysts for Fenton reactions. rsc.orgcore.ac.uk

Co/saponite catalysts for the air oxidation of polyvinyl alcohol. rsc.orgcore.ac.uk

Cs/saponite catalysts for the synthesis of N-alkylpyrazoles. rsc.orgcore.ac.uk

The preparation methods for supported metal catalysts on this compound can involve impregnation techniques. rsc.orgcore.ac.ukfraunhofer.deacs.org The properties of the resulting catalysts are influenced by the synthesis approach used for the this compound support, including pH modification, thermal treatments, and the presence or absence of surfactants, which can affect the degree of delamination, surface area, and porosity. rsc.orgcore.ac.uk

Here is a table illustrating examples of supported metal catalysts on this compound and their applications:

Supported MetalThis compound Modification/TypeApplicationKey FindingsSource
CuNa–this compound (high surface area)Soot combustionHigh activity correlated with high surface area and efficient copper oxide dispersion. rsc.orgcore.ac.uk
NiZirconia pillared organic this compoundHydrogenation of isopulegol (hydrogen transfer)Significant improvement in total conversion; nickel affects hydrogenation mechanism. researchgate.netresearchgate.net
NiAl-pillared this compoundHydrogenation of benzeneActivity influenced by support acidity and nickel loading. teledos.gr
Ir, Rh, RuMesoporous this compoundDecalin ring openingMetal nature affects activity, selectivity, and product composition; small, dispersed metal nanoparticles. acs.org
NiCuThis compoundReverse water-gas shift reaction (CO₂ utilization)Preference for CO formation; high stability. researchgate.net
FeThis compoundFenton reactionMentioned as an application. rsc.orgcore.ac.uk
CoThis compoundAir oxidation of polyvinyl alcoholMentioned as an application. rsc.orgcore.ac.uk
CsThis compoundSynthesis of N-alkylpyrazolesMentioned as an application. rsc.orgcore.ac.uk

Saponite in Environmental Remediation Research

Adsorption and Removal of Heavy Metals from Aqueous Solutions by Saponite (B12675438)

This compound's ability to adsorb heavy metal ions from aqueous solutions is well-documented. researchgate.netmdpi.com Its high specific surface area and active surface groups make it an ideal substance for absorbing and immobilizing heavy metals commonly found in contaminated environments. mdpi.com Studies have shown that this compound can effectively reduce the concentration of various heavy metals, including Cu, Ni, Cd, Pb, Zn, and Cr, in contaminated matrices. mdpi.com For instance, research on aided phytostabilisation of heavy-metal-contaminated soil demonstrated that this compound application significantly decreased soil Cd, Zn, and Cr levels. mdpi.com

Specific Ion Exchange Mechanisms for Heavy Metal Sequestration

The primary mechanism for heavy metal sequestration by this compound is ion exchange. mdpi.commdpi.comrsc.org The permanent negative charge within the this compound layers, arising from isomorphic substitution, is balanced by exchangeable cations in the interlayer space. mdpi.com These exchangeable cations can be readily replaced by cationic heavy metal ions present in the surrounding solution. mdpi.comrsc.org This reversible exchange reaction between the interlayer cations of this compound (such as Mg²⁺ and Ca²⁺) and heavy metal cations in the solution facilitates the uptake of heavy metals by the clay mineral. spmi.ruresearchgate.net

Besides ion exchange, other mechanisms like adsorption onto surface functional groups, surface complexation, and physical adsorption within the pore structure also contribute to heavy metal removal by clay minerals like this compound. mdpi.comspmi.rursc.org Increasing the pH of the solution can enhance the adsorption of heavy metal ions by providing more negatively charged surface sites through the deprotonation of structural hydroxyl groups. rsc.org

Remediation of Organic Pollutants using this compound-Based Adsorbents

This compound and its modified forms are efficient materials for treating water and wastewater contaminated with organic pollutants. researchgate.net The high surface area and notable surface reactivity of this compound enhance its ability to adsorb organic contaminants. mdpi.commdpi.comresearchgate.net

Adsorption of Dyes, Surfactants, and Hydrocarbons by this compound

This compound derivatives are applied to remove a variety of organic pollutants, including dyes, surfactants, and hydrocarbons. researchgate.net Modification of this compound, often through intercalation with organic molecules like quaternary ammonium (B1175870) surfactants, can significantly enhance its adsorption capacity for these substances. acs.orgmdpi.com The intercalation of organic molecules is thermodynamically favored and can lead to a charge change on the clay surface, further supporting the adsorption of anionic dyes. mdpi.com Magnetic modification of this compound with magnetite has also been shown to increase its adsorption capacity for various types of dyes (anionic, cationic, and nonionic) by 1.5–2.5 times compared to native this compound. kpi.ua

Caffeine (B1668208) Adsorption on this compound Surfaces

Research has explored the use of this compound, particularly in its organically modified forms, for the adsorption and removal of caffeine from aqueous solutions. researchgate.netmdpi.comacs.orgnih.govrsc.org Organically modified saponites, prepared by cation-exchange reactions with substances like benzylammonium and n-hexadecyltrimethylammonium bromide (CTAB) or 3-aminopropyltriethoxysilane (B1664141) (APTS), have shown promising results in caffeine adsorption. acs.orgnih.govnih.gov

Studies have indicated that decreasing the size and number of intercalated cations in organically modified smectites, including this compound, can enlarge the siloxane surface area available for caffeine adsorption. nih.gov The intercalation of organic molecules is thought to create an adaptable two-dimensional nanospace that sequesters caffeine from aqueous media. nih.gov

Detailed research findings on caffeine adsorption by modified saponites include:

this compound modified with 3-aminopropyltriethoxysilane demonstrated a maximum adsorption capacity at equilibrium of 80.54 mg/g, indicating its efficiency as a caffeine adsorbent. acs.orgnih.gov

Powder X-ray diffraction (PXRD) and small-angle X-ray scattering (SAXS) studies confirmed increased basal spacing in modified saponites, which is relevant to their adsorption properties. acs.orgnih.gov

Here is a summary of caffeine adsorption capacity on modified this compound:

AdsorbentMaximum Adsorption Capacity (mg/g)
This compound modified with 3-aminopropyltriethoxysilane80.54

Photocatalytic Degradation of Organic Contaminants using this compound Nanocomposites

This compound is utilized as a support material in the development of nanocomposites for the photocatalytic degradation of organic contaminants in wastewater. researchgate.net Clay-based photocatalyst composites, including those utilizing this compound, have attracted significant attention due to their abundance, stability, and ability to enhance photocatalytic activity. mdpi.com

Role of this compound as a Structural Support and Photocatalytic Enhancer

This compound plays a crucial dual role in nanocomposite photocatalysts: acting as a structural support for semiconductor nanoparticles and enhancing their photocatalytic activity. mdpi.commdpi.comcitedrive.comresearchgate.net Its layered structure, high surface area, and the presence of silanol (B1196071) and hydroxyl groups facilitate the effective incorporation and dispersion of metal oxide nanoparticles like TiO₂ and ZnO onto its surface. mdpi.commdpi.comresearchgate.netsciforum.net

The incorporation of semiconductor nanoparticles onto the this compound support leads to several benefits:

Improved dispersibility and stability of the semiconductor particles, preventing agglomeration. mdpi.comresearchgate.netmdpi.com

Enhanced light absorption. mdpi.comresearchgate.net

Increased concentration and mobility of charge carriers. researchgate.net

Promotion of photogenerated electron-hole pair separation, which is crucial for generating reactive oxygen species responsible for pollutant degradation. mdpi.commdpi.com

Studies have demonstrated the effectiveness of this compound-based nanocomposites in degrading various organic pollutants, including dyes and antibiotics. mdpi.commdpi.comresearchgate.netcitedrive.comsciforum.netsciforum.net For instance, a CuO-TiO₂–this compound ternary nanocomposite achieved 83% discoloration of bromocresol green dye under UV irradiation within 150 minutes. mdpi.commdpi.comcitedrive.com Another study using an Ag@ZnO-saponite nanocomposite showed approximately 90% photodegradation of the antibiotic ciprofloxacin (B1669076) under visible light irradiation after 120 minutes. sciforum.netsciforum.net This enhanced efficiency is attributed to the synergistic effect between the adsorption of the pollutant onto the this compound support and the photocatalytic degradation by the supported semiconductor nanoparticles. researchgate.netsciforum.net

The mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), at the semiconductor-environment interface upon irradiation, which then degrade the organic pollutants. mdpi.commdpi.commdpi.com this compound's role as a support enhances this process by concentrating the pollutant near the photocatalyst surface through adsorption and improving the charge separation, leading to increased production of these radical species. mdpi.commdpi.comresearchgate.net

Mechanisms of Reactive Oxygen Species Generation for Degradation

Reactive Oxygen Species (ROS) play a critical role in the degradation of pollutants through heterogeneous photocatalysis mdpi.commdpi.com. This process relies on semiconductors, light sources, and photochemical reactions occurring at the semiconductor-environment interface mdpi.com. These reactions lead to the generation of ROS, which are essential for breaking down pollutants mdpi.com.

Research indicates that the degradation of organic pollutants can be linked to the microbial reduction of Fe(III) minerals researchgate.net. With the involvement of electrogenic microorganisms, structural iron within clay minerals can undergo multiple redox cycles, facilitating the sustainable generation of ROS and the degradation of organic contaminants researchgate.net. In oxic environments, organic pollutants like 1,4-dioxane (B91453) can be efficiently degraded by ROS produced from the oxidation of structural Fe(II) in clay minerals researchgate.net. The reaction involves an electron transfer mechanism where Fe(II) in clay minerals donates electrons to O₂ researchgate.net. This can occur through a single or two-electron transfer, both of which can produce H₂O₂, which subsequently reacts with Fe(II) via a Fenton reaction to generate hydroxyl radicals (•OH) researchgate.net.

Studies involving this compound-based catalysts in wet hydrogen peroxide oxidation have demonstrated their activity in degrading substances like Acid Orange 7 researchgate.net. When this compound clay was impregnated with Fe(II), over 90% degradation of Acid Orange 7 was achieved researchgate.net. Mechanistic investigations have confirmed that hydroxyl and superoxide radicals are primary species driving photocatalytic degradation processes mdpi.com. Clay minerals like this compound serve not only as structural supports but also enhance nanoparticle dispersion, light absorption, and charge mobility, contributing to photocatalytic efficiency mdpi.com.

This compound Amendments for Aided Phytostabilization of Multi-Metal-Contaminated Soils

Aided phytostabilization is a remediation technique that involves introducing both soil additives and vegetation to soils contaminated with metals researchgate.net. This approach aims to reduce the mobility and bioavailability of heavy metals in soil mdpi.com. This compound has shown promise as an effective additive for aided phytostabilization of multi-metal-contaminated soils researchgate.netmdpi.com.

Influence of this compound on Soil pH and Metal Mobility in Contaminated Soils

This compound application has been shown to significantly increase soil pH, which is beneficial for the phytostabilization of heavy metals researchgate.netmdpi.com. Smectite minerals, including this compound, can positively influence soil pH by adsorbing hydrogen ions, thereby supporting the phytostabilization process mdpi.com. An increase in soil pH levels can significantly reduce the availability of heavy metals, as most tend to form strong complexes with acidic functional groups in the soil mdpi.com.

In studies evaluating this compound's effect on metal mobility in contaminated soil, the addition of this compound resulted in significant decreases in the levels of certain metals. For example, decreases in Cd, Zn, and Cr levels have been observed, while no significant differences were noted for Cu, Ni, or Pb levels in this compound-treated samples compared to control samples researchgate.netmdpi.com. This suggests a selective impact on metal mobility depending on the specific element researchgate.netmdpi.com. The ability of this compound to adsorb heavy metal ions and increase soil pH makes them less soluble in water, reducing their bioavailability mdpi.com.

Regulation of Metal Accumulation in Plant Biomass by this compound Application

This compound has been found to influence the accumulation of heavy metals in plants, with higher concentrations often observed in plant roots compared to above-ground portions mdpi.com. Research indicates that this compound can selectively enhance the accumulation of certain metals in roots while not affecting the accumulation of others in above-ground parts researchgate.netmdpi.com. For instance, this compound has been observed to selectively enhance Ni accumulation in roots while not impacting Pb accumulation in above-ground parts researchgate.netmdpi.com. This implies that this compound can effectively regulate heavy metal accumulation in plant biomass researchgate.netmdpi.com.

Different plant types and even different parts of the same plant can show variations in metal accumulation nih.gov. For example, Zn accumulation in deciduous trees is primarily allocated to foliage > wood, while in conifers and for Cu in all trees, the sequence is leaves < wood < roots nih.gov. Pb and Cu most commonly accumulate in tree roots nih.gov. Deciduous trees tend to show higher total aboveground accumulation for more mobile metals like Zn and Cd, whereas less mobile elements like Cu and Pb show higher immobilization in conifer roots nih.gov.

This compound for Carbon Dioxide (CO2) Adsorption and Capture Technologies

Clay minerals, including this compound, are considered effective materials for CO₂ adsorption due to their regenerative properties mdpi.comdntb.gov.uanih.gov. Their ability to swell and shrink allows them to trap CO₂ in their interlayer spaces, which is particularly useful in carbon capture and storage technologies requiring the storage of large gas volumes in small spaces mdpi.com. This compound exhibits a high affinity for carbon dioxide, especially at low humidity levels theengineer.co.uk. Research has explored CO₂ adsorption in the open nanospaces formed by the overlap of this compound clay nanosheets springernature.com. In these spaces, CO₂ molecules can be activated into carbonate ions and chemisorbed at alkali metal cations on the nanosheet surface, a process that can occur instantaneously without energy-intensive steps or chemical solution enhancement springernature.com.

Enhancement of CO2 Adsorption Capacity through this compound Modifications

Advances in nanoscience and nanotechnology have opened new possibilities for using clays (B1170129) in CO₂ capture mdpi.com. The versatility of clay minerals for CO₂ adsorption stems from their ability to modify their structure in response to chemical and physical changes mdpi.com. Phyllosilicates, in particular, can be chemically treated to enhance their adsorption capacity through processes like cation exchange and surface functionalization mdpi.com. Acid activation, for example, can increase the surface area of clays and improve accessibility to adsorption sites mdpi.com.

Recent advancements in modifying this compound through surface engineering and intercalation chemistry have enhanced its functionalities for various applications, including CO₂ adsorption mdpi.com. Microwave-assisted acid treatment has been shown to significantly alter this compound and improve CO₂ capture by increasing microporosity mdpi.com. The formation of silica (B1680970) pillars in smectites, resulting in materials like reversed smectite with higher surface areas, also enhances CO₂ adsorption capabilities mdpi.comdntb.gov.uanih.gov.

Studies comparing raw this compound and montmorillonite (B579905) show that raw this compound has a higher CO₂ adsorption capacity (0.45 mmol/g) compared to raw montmorillonite (0.13 mmol/g) at 1 bar and 25 °C, primarily due to this compound's higher microporosity mdpi.com. Pillared this compound has also demonstrated a higher CO₂ adsorption capacity compared to pillared montmorillonite mdpi.com. Amine functionalization is another method used to enhance the CO₂ adsorption capacity of clay minerals mdpi.comscilit.com.

This compound as an Ameliorant for Soil Acidity Modification

Increased soil acidity is a significant issue in agriculture, traditionally addressed using lime ameliorants pensoft.netpensoft.netresearchgate.net. This compound water suspension has been identified as a potential effective ameliorant for improving the acidic properties of soil pensoft.netpensoft.netresearchgate.net. This is attributed to this compound's unique properties, including its ability to absorb H⁺ ions, which can reduce the acidity of soil waters and even neutralize them pensoft.netpensoft.net.

Experiments have demonstrated that introducing this compound water suspension can lead to a significant decrease in the concentration of H⁺ ions, resulting in an increase in pH and a decrease in hydrolytic acidity pensoft.net. This effect is linked to the sorption capacity of this compound particles pensoft.net. While this compound may not act as a deoxidizer or directly saturate the soil with nutrients, it can prevent the removal of mobile nitrogen and potassium from the soil researchgate.net.

The effectiveness of this compound water suspension in modifying soil acidity can depend on factors such as the seasonality of application and the proportions used pensoft.netpensoft.netresearchgate.net. Different proportions of this compound water suspension have shown statistically significant effects on the soil acidity index pensoft.netpensoft.net.

Mechanism of Hydrogen Ion Sorption by this compound in Acidic Soils

This compound, a trioctahedral smectite clay mineral, demonstrates a significant capacity for ameliorating acidic soils through the sorption of hydrogen ions (H⁺). This ability is primarily attributed to its unique structural and surface properties, including a high specific surface area, cation exchange capacity (CEC), and the presence of both Brønsted and Lewis acid sites researchgate.netresearchgate.net.

The mechanism of hydrogen ion sorption by this compound in acidic soils involves several key processes. One of the primary mechanisms is the exchange of interlayer cations, such as Na⁺, Ca²⁺, Mg²⁺, or K⁺, with H⁺ ions from the soil solution nih.govcambridge.org. This compound's isomorphic substitution, particularly the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral layers, creates a permanent negative charge on the layers cambridge.orgscience.gov. This negative charge is balanced by exchangeable cations in the interlayer space cambridge.org. In acidic environments, these interlayer cations can be readily replaced by the abundant H⁺ ions, effectively removing them from the soil solution and increasing the soil pH nih.govmdpi.com.

Research indicates that the extent of hydrogen ion sorption is pH-dependent, with sorption generally decreasing as the solution pH increases nih.gov. This is consistent with cation exchange principles, where a higher concentration of H⁺ ions in more acidic conditions drives the exchange reaction. Studies have shown that the addition of this compound water suspension to acidic soils leads to a significant decrease in the concentration of H⁺ ions, resulting in an increase in pH and a decrease in hydrolytic acidity pensoft.netpensoft.net. For instance, an experiment on sod-weak podzolic loam soil demonstrated that the introduction of this compound water suspension contributed to a significant decrease in H⁺ ion concentration over the summer, evidenced by an increase in pH and a decrease in hydrolytic acidity pensoft.net.

Another contributing factor to this compound's acid-neutralizing capacity is the presence of surface hydroxyl groups (OH) on the edges of the clay particles and within the structure cambridge.org. These hydroxyl groups can react with H⁺ ions, effectively buffering the soil solution against pH changes. Studies using techniques like FTIR spectroscopy have identified both Brønsted and Lewis acid sites on this compound surfaces, which play a role in the adsorption of molecules like ammonia (B1221849), indicating their involvement in acid-base reactions researchgate.netacs.org. Brønsted acid sites, often associated with surface-adsorbed water or interlayer water, can protonate basic species or accept H⁺ ions researchgate.net.

Furthermore, the dissolution of structural cations from the this compound framework under highly acidic conditions can also contribute to pH buffering. While strong acid treatment can lead to the modification or even partial dissolution of the this compound structure, under typical acidic soil conditions, the cation exchange and surface complexation mechanisms are more prominent in short-term amelioration acs.orgmdpi.com.

Detailed research findings highlight the effectiveness of this compound in increasing soil pH. One study reported that this compound served as a useful ameliorant, resulting in a meaningfully higher pH (+0.4–0.6 pH units) compared to a control sample without the additive mdpi.com. The same study showed that the introduction of this compound into contaminated soil resulted in a notable increase in pH levels, rising from a baseline of 7.2 to 8.5, consistent with prior research on smectite minerals mdpi.com.

The sorption capacity of this compound particles is a key factor in their ability to reduce soil acidity pensoft.net. The high specific surface area provides numerous sites for cation exchange and surface complexation reactions with hydrogen ions researchgate.net. The less hydrated interlayer environment in saponites with charge deficit from tetrahedral isomorphic substitution can lead to greater sorption compared to clays with octahedral substitution nih.gov.

The influence of this compound on soil acidity has been quantified in various studies. An experiment evaluating different proportions of this compound water suspension found statistically significant effects on soil acidity index (pH) and hydrolytic acidity pensoft.netpensoft.net. The greatest decrease in soil acidity was observed with a specific proportion of this compound water suspension, demonstrating a reduction of 0.4 pH units pensoft.net. The effect of this compound application on hydrolytic acidity was also statistically significant pensoft.net.

The following table summarizes representative data on the effect of this compound application on soil pH from a research study:

Treatment OptionThis compound Proportion (t/ha)Average Soil pH Change (over observation period)
Control0-0.20
Option 6(Specific proportion)±0.2 fluctuations
Option 77.3+0.4
Option 8(Specific proportion)±0.2 fluctuations
Option 9(Specific proportion)-0.25

Note: Specific proportions for Options 6, 8, and 9 were not detailed in the provided text snippets, but the table illustrates the relative pH changes observed with different application rates.

This data indicates that the application of this compound, particularly at an optimal proportion, can lead to a sustained increase in soil pH, demonstrating its effectiveness in counteracting soil acidity pensoft.netpensoft.net. The sorption of hydrogen ions by this compound is a crucial mechanism underlying this ameliorating effect, contributing to improved soil conditions for various applications, including agriculture and phytostabilisation of contaminated lands mdpi.compensoft.net.

Advanced Saponite Based Materials Science and Engineering

Development and Properties of Saponite-Polymer Nanocomposites

The development of this compound-polymer nanocomposites involves incorporating This compound (B12675438), often in modified forms, into polymer matrices to enhance their properties. researchgate.netresearchgate.net this compound's layered structure and ability to exfoliate into nanolayers in water make it suitable for creating nanocomposites. researchgate.netresearchgate.net Modification of this compound through surface engineering and intercalation chemistry is crucial for improving its compatibility with polymers and enhancing the functionalities of the resulting composites. researchgate.netexlibrisgroup.com

Methods for preparing this compound-polymer nanocomposites include exchanging inorganic interlayer cations with organic cations, covalent grafting of organic groups onto the this compound surface, and intercalating polymers into the interlayer space via techniques such as solution intercalation, melt mixing, or in situ polymerization. researchgate.netexlibrisgroup.com These modifications and preparation methods significantly influence the dispersion of this compound within the polymer matrix, which is a key factor in achieving improved material properties. researchgate.net

This compound-polymer nanocomposites can exhibit remarkably enhanced mechanical, thermal, dynamic mechanical, adhesion, and barrier properties, as well as improved flame retardancy, even at low this compound loadings. researchgate.net The specific properties of the nanocomposites are dependent on the chemistry of the polymer matrix, the nature of the this compound (natural or synthetic), the type of modification, and the preparation method used. researchgate.net

This compound as a Functional Material in Coatings and Foundry Applications

This compound is utilized as a functional material in various applications, including coatings and foundry processes. researchgate.nettaylorandfrancis.com Its properties, such as high surface area, cation exchange capacity, and rheological characteristics, contribute to its effectiveness in these areas. researchgate.netmdpi.com

In coating applications, this compound, particularly in modified forms, can be incorporated into coating materials to impart specific properties. For instance, modified this compound can be used as a basic component or thickener in coatings with antifungal properties. mdpi.com this compound-containing films, often fabricated through techniques like solvent casting, spin-coating, layer-by-layer assembly, and Langmuir-Blodgett techniques, can serve as functional materials in areas such as anti-corrosion coatings. rsc.org The type of this compound, solvent, pH, and other components play a significant role in the formation and structure of these functional films. rsc.org

In foundry applications, this compound is recognized as a suitable smectite clay for use as a binder in foundry mold compositions. taylorandfrancis.comgoogle.com Along with other smectite clays (B1170129) like bentonite (B74815) and hectorite, this compound's natural occurrence in sufficient quantities makes it economically practical for this purpose. google.com Its bonding capacity and rheological properties are beneficial in creating stable and effective molding sands. mdpi.com

Optically Active this compound-Based Materials Research

Research is being conducted on developing optically active this compound-based materials. Modified this compound can exhibit enhanced optical effects. researchgate.netexlibrisgroup.com The unique structural characteristics of smectite clay minerals like this compound, including the high density of cationic molecules adsorbed on or between layer surfaces and the ordered arrangement of adsorbed molecules, make them interesting for constructing optical systems. jst.go.jp

Recent research has demonstrated the successful construction of an optical up-conversion (UC) system in a this compound clay colloid. jst.go.jp Optical up-conversion is an energy conversion process where light is emitted at shorter wavelengths than the incident light, with potential applications in enhancing solar energy efficiency and in situ detection in biological systems. jst.go.jp In synthetic this compound, luminescence intensity from a donor complex (e.g., a Ru(II) complex) was observed to be quenched in the presence of an acceptor molecule (e.g., 9,10-diphenylanthracene (B110198) (DPA)), confirming efficient light energy transfer. jst.go.jp This research highlights the potential of using abundant clay minerals like this compound to realize UC through triplet-triplet annihilation (TTA) in a colloidal system. jst.go.jp Furthermore, the stereoselective UC achieved in this system, influenced by the two-dimensional restriction of the clay surfaces, opens avenues for chiral sensing (detection of optically active molecules). jst.go.jp

This compound as an Engineered Buffer Material for High-Level Nuclear Waste Disposal

This compound is being considered as a potential engineered buffer material for the disposal of high-level nuclear waste (HLW) and spent nuclear fuel in deep geological repositories. geoscienceworld.orgresearchgate.netresearchgate.net The primary functions of a buffer material in such repositories are to prevent groundwater infiltration into waste packages and to retard the migration of radionuclides. geoscienceworld.org Smectite clays, including this compound, are favored for their swelling properties and ability to exchange cations. geoscienceworld.orgresearchgate.netresearchgate.net

While montmorillonite (B579905) is commonly investigated for this purpose, this compound, particularly with magnesium as the dominant octahedral constituent, can be preferable for deep disposal environments. researchgate.netwitpress.com This is due to its favorable properties under the specific conditions expected in a repository, such as elevated temperatures and alkaline environments. geoscienceworld.orgresearchgate.netnwtrb.gov

Chemical Stability of this compound in High-pH and High-Temperature Environments

The chemical stability of buffer materials in the harsh conditions of a geological repository, which can include high pH and elevated temperatures, is critical for long-term performance. geoscienceworld.orgnwtrb.gov Alkaline conditions can arise from the interaction of groundwater with cementitious materials used in the repository structure or with borosilicate waste forms. geoscienceworld.orgresearchgate.net

Experimental studies have investigated the stability of this compound in high-pH and high-temperature environments. Interactions of this compound with portlandite [Ca(OH)₂]-saturated solutions at temperatures up to 150 °C have been simulated. geoscienceworld.orgresearchgate.net The results indicate that this compound is chemically more stable in these alkaline and elevated-temperature environments compared to montmorillonite. geoscienceworld.orgresearchgate.net this compound remained largely unchanged after interactions under these conditions, while montmorillonite showed instability, leading to the formation of secondary minerals like zeolite (phillipsite). geoscienceworld.orgresearchgate.netresearchgate.net

The stability of this compound is attributed to its low solubility, with low concentrations of dissolved magnesium observed in portlandite-saturated solutions at elevated temperatures. researchgate.net While some limited transformation of this compound into corrensite-type minerals might occur under repository conditions, these changes are expected to be slow and limited, potentially benefiting the preservation of the clay's swelling capacity and sealing effectiveness. researchgate.net

Long-Term Performance Evaluation of this compound in Geologic Repositories

Studies suggest that while smectite-to-illite transformation can occur under specific conditions, the required optimal conditions for significant transformation, such as a large external K⁺ source and an extremely high water/solid ratio, are unlikely to be met in an actual barrier system with limited K⁺ availability and a low water/solid ratio. nwtrb.gov Furthermore, the thermal window for such transformation might be narrow. nwtrb.gov

Strategies for Optimizing and Scaling Up this compound Modification Processes

Optimizing and scaling up this compound modification processes are crucial for advancing the practical applications of this compound-based materials. researchgate.netexlibrisgroup.com Modification techniques aim to introduce guest species into the this compound structure or engineer its surface to enhance functionalities. researchgate.netexlibrisgroup.com

Strategies for modification include acid activation, inorganic cation exchange, pillaring, adsorption, exchanging inorganic cations with organic cations, covalent grafting of organic moieties, and polymer intercalation. researchgate.netexlibrisgroup.com The physicochemical features of saponites can be modulated by varying the composition, structure, and morphology through different synthetic procedures, introducing metal ions into the framework, or modifying the interlayer space by intercalating various chemical entities. researchgate.net

Optimizing these processes involves understanding the thermodynamics, kinetics, and mechanisms of the modification reactions. researchgate.netexlibrisgroup.com For instance, in hydrothermal synthesis, the water/Si ratio in the starting gel can influence the morphology and aspect ratio of the resulting this compound particles. europa.eu Acid activation conditions, such as acid concentration, can significantly impact the clay structure, surface acidity, porosity, and surface area. acs.org

Theoretical and Computational Investigations of Saponite

Atomistic Modeling of Saponite (B12675438) Structure and Energetics

Atomistic modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are employed to investigate the structure and energetics of this compound. These methods utilize interatomic potentials to describe the forces between atoms, allowing for the simulation of material behavior over time and under different conditions randallcygan.com. Studies have focused on calculating the structural parameters of this compound, including basal spacing and bond lengths, and understanding the energy associated with its formation and interactions randallcygan.comresearchgate.net.

Atomistic simulations can predict the minimum energy configurations of this compound structures and evaluate the contributions of different interactions, such as Coulombic and van der Waals forces, to the total potential energy of the system randallcygan.com. This helps in understanding the stability of the this compound structure and how it is affected by factors like isomorphic substitution and interlayer species.

Computational Studies of Interlayer Water Disorder and Dehydration in this compound

The interlayer space in this compound can host water molecules, and their arrangement and behavior significantly influence the clay's properties, such as swelling and cation mobility. Computational studies have investigated the disorder and dynamics of interlayer water in this compound using techniques like MD simulations researchgate.netacs.org.

These studies model the interactions between water molecules, interlayer cations, and the clay surface to understand how water is organized within the confined interlayer space. They can reveal the diffusion mechanisms of water and ions and how these are affected by factors such as temperature, pressure, and the nature and concentration of interlayer cations acs.orgrandallcygan.com.

Computational modeling has also been used to study the dehydration process in this compound, simulating the removal of interlayer water under varying conditions. By comparing simulation results with experimental data, such as X-ray diffraction patterns, researchers can validate their models and gain a detailed understanding of the structural changes that occur during dehydration acs.orgresearchgate.net.

Modeling the Effects of Layer Charge on Energetics of this compound Systems

The magnitude and location of the negative layer charge, arising primarily from the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral sheets, are critical factors influencing the properties of this compound. Computational modeling is used to investigate how variations in layer charge affect the energetics of this compound systems, including interlayer hydration and swelling researchgate.netresearchgate.net.

Studies have explored the relationship between layer charge and the energy associated with the separation of this compound layers, as well as the hydration energy of the interlayer space researchgate.netresearchgate.netosti.gov. These models help to quantify the strength of interactions between interlayer cations and the negatively charged clay layers, providing insights into the swelling behavior and cation exchange capacity (CEC) of this compound mdpi.comresearchgate.net.

Computational approaches can also assess the surface energetic heterogeneity of this compound as a function of layer charge, identifying high-energy adsorption sites related to structural features like ditrigonal cavities geologyscience.ru.

Computational Analysis of Tetrahedral Aluminum-Silicon Ordering in this compound

These studies aim to determine the preferred arrangements of Al and Si atoms and the energy associated with different ordering schemes ucl.ac.uk. Understanding Al-Si ordering is important because it affects the distribution of negative charge on the tetrahedral sheet, which in turn influences the interactions with interlayer cations and the catalytic activity of the clay surface. While studies on Al-Si ordering have been conducted on other layered silicates like muscovite (B576469) ucl.ac.uk, similar computational approaches are applicable to this compound to understand the impact of synthesis conditions and isomorphic substitution on the atomic arrangement.

Computational Chemistry Approaches to this compound Adsorption Mechanisms

This compound's layered structure and charged surface make it an effective adsorbent for various organic and inorganic species. Computational chemistry approaches, including MD simulations and DFT calculations, are widely used to investigate the mechanisms of adsorption on this compound surfaces and within its interlayer space nih.govresearchgate.net.

These studies model the interactions between adsorbate molecules, interlayer cations, water, and the this compound surface to understand the driving forces and mechanisms of adsorption. They can provide details on the preferred adsorption sites, the orientation of adsorbed molecules, and the strength of adsorption nih.govresearchgate.net.

Computational studies have investigated the adsorption of various substances, including water, ions, and organic molecules like herbicides and pharmaceuticals, on this compound nih.govresearchgate.net. These simulations help to elucidate the roles of factors such as van der Waals interactions, electrostatic interactions, hydrogen bonding, and cation-π interactions in the adsorption process nih.gov.

Theoretical Exploration of Catalytic Active Sites on this compound Surfaces

This compound can exhibit catalytic activity, particularly in reactions involving organic molecules. Theoretical exploration, often using DFT calculations, is employed to identify and characterize the catalytic active sites on this compound surfaces geoscienceworld.orgresearchgate.net.

These studies investigate the electronic structure and reactivity of different sites on the this compound layer, such as exposed cations, hydroxyl groups, and defect sites. By modeling the interaction of reactant molecules with these sites, researchers can gain insights into the reaction mechanisms and the factors that influence catalytic efficiency geoscienceworld.orgresearchgate.net.

Computational studies can help to understand the role of isomorphic substitution, interlayer cations, and the presence of water in modifying the acidity and reactivity of this compound surfaces researchgate.net. This theoretical understanding is crucial for designing and optimizing this compound-based catalysts for various chemical transformations geoscienceworld.orgresearchgate.net.

Data Tables

Computational studies often generate quantitative data regarding structural parameters, energies, and diffusion coefficients. Below is an example of how such data might be presented in a table, based on the types of findings discussed in the sections above. Please note that specific numerical values would depend on the particular simulation parameters and this compound model used in a given study.

PropertyComputational MethodExample Findings (Illustrative)Relevant Section
Basal Spacing (Å)MD SimulationVaries with hydration state10.1, 10.2
Interlayer Water Diffusion Coefficient (m²/s)MD SimulationVaries with temperature and cation type acs.orgrandallcygan.com10.2
Hydration Energy (kJ/mol)MD or GCMC SimulationVaries with layer charge and cation type researchgate.netresearchgate.net10.2, 10.3
Adsorption Energy (kJ/mol)DFT, MD SimulationVaries with adsorbate and site nih.govgeologyscience.ru10.5
Al-Si Ordering Energy (kJ/mol)DFT, Monte CarloEnergy difference between ordered/disordered states ucl.ac.uk10.4

Geological Occurrences and Natural Formation Processes of Saponite

Saponite (B12675438) Formation in Hydrothermal Veins and Basaltic Vesicles

This compound is commonly found as a low-temperature alteration mineral in hydrothermal mineralized veins and infilling vesicles in basalt. nih.govmuseum.wales This formation occurs through hydrothermal interaction between fluids and igneous materials. appliedmineralogy.com In altered basaltic rocks, this compound can replace primary minerals and glassy zones of the groundmass. tamu.edu It can also crystallize in spheroidal aggregates within veins and vesicles. tamu.edu Studies of hydrothermally altered basalts have identified this compound as part of the alteration assemblage. researchgate.net For instance, in basalts from the Costa Rica Rift, this compound occurs as vein linings, vein fillings, and as an alteration product of glass and plagioclase. deepseadrilling.orgoregon.gov The formation of this compound in these settings is often associated with seawater alteration of basalt at temperatures ranging from 150° to 180°C. tamu.edu

Occurrence in Fissures Cutting Calc-Silicates, Iron-Rich Skarns, Amphibolites, and Serpentinites

This compound is also reported to occur in fissures that cut through various rock types, including calc-silicates, iron-rich skarns, amphibolites, and serpentinites. mdpi.comnih.govmuseum.waleshandbookofmineralogy.org These occurrences are consistent with this compound forming in environments where magnesium-rich rocks undergo alteration. appliedmineralogy.compnas.org

Role of Synsedimentary Basaltic Volcanism in this compound Genesis

Synsedimentary basaltic volcanism plays a significant role in the genesis of this compound, particularly in lacustrine environments. geoscienceworld.orgcambridge.orgresearchgate.netresearchgate.netdntb.gov.ua This type of volcanism can supply essential elements such as iron and aluminum to the depositional basin. geoscienceworld.orgcambridge.orgresearchgate.netresearchgate.net Silicon and magnesium, also necessary for this compound formation, can be derived from surrounding ultrabasic and detrital units, as well as partly from the volcanism itself. geoscienceworld.orgcambridge.orgresearchgate.netresearchgate.net this compound formed in these settings can be green or reddish-brown, influenced by the presence of organic material and derivation from basaltic volcanic products. geoscienceworld.orgresearchgate.netresearchgate.net

Formation in Alkaline Lake and Evaporative Basin Environments

This compound formation is frequently associated with alkaline lake and evaporative basin environments. appliedmineralogy.compnas.orgyale.edu In these settings, this compound can form either by direct precipitation from alkaline lake water or authigenically from interstitial pore-water. geoscienceworld.orgcambridge.orgresearchgate.netresearchgate.net The precipitation is controlled by the concentration of elements like Si, Mg, Al, and Fe. geoscienceworld.orgcambridge.orgresearchgate.netresearchgate.net Alkaline conditions, typically with a pH of 9 or higher, and elevated concentrations of Si(OH)4 and Mg2+ are required for authigenic this compound formation. pnas.orgresearchgate.net The association of this compound with carbonates in such environments indicates the alkaline nature of the lake water. geoscienceworld.org

Transformation Pathways of this compound from Precursor Minerals (e.g., Hydrotalcite)

This compound can form through the transformation of precursor minerals, including hydrotalcite. appliedmineralogy.comdntb.gov.uaresearchgate.net The conversion of hydrotalcite to this compound has been observed through a hydration-dissolution-precipitation pathway during hydrothermal alkaline alteration of metal oxides. appliedmineralogy.comdntb.gov.uaresearchgate.net This process involves several key steps: the initial formation of hydrotalcite from metal oxides, the dissolution of Al3+ from hydrotalcite, the condensation of metasilicate (B1246114) anions with hydrotalcite, and finally the crystallization of this compound. appliedmineralogy.comdntb.gov.uaresearchgate.netresearchgate.net The condensation step is favored by relatively low Mg/Al ratios in the hydrotalcite precursor and high concentrations of Al3+ and silicate (B1173343) oligomers in the environment. appliedmineralogy.comdntb.gov.uaresearchgate.net The isomorphous substitution of Al3+ for Si4+ in silicate oligomers can accelerate this conversion by generating extra negative charge, promoting condensation with the hydrotalcite surface and the formation of this compound TOT layers. appliedmineralogy.comdntb.gov.ua Carbon dioxide is also an important component in this process, initially intercalated in hydrotalcite and subsequently eliminated as this compound forms and the layer charge reverses. appliedmineralogy.comdntb.gov.uaresearchgate.net

Transformation from other minerals like serpentine (B99607) (lizardite and antigorite) to smectite, including this compound, is also possible, although it can be more challenging than transformations from kaolinite (B1170537) group minerals. researchgate.net

Geochemical Controls on this compound Crystallization and Stability in Natural Systems

The crystallization and stability of this compound in natural systems are influenced by various geochemical controls, including the concentrations of key elements, pH, and temperature. High concentrations of Si, Mg, Al, and Fe are important for this compound precipitation. geoscienceworld.orgcambridge.orgresearchgate.netresearchgate.net Alkaline conditions (pH ≥ 9) are particularly conducive to this compound formation. pnas.orgresearchgate.net The Mg/Al ratio in the precursor materials can affect the crystallinity of the resulting this compound, with lower Mg/Al ratios or higher Al concentrations being conducive to this compound crystallization. appliedmineralogy.com Temperature also plays a role, with this compound formation in hydrothermal settings occurring within specific temperature ranges, such as 150°-180°C in some basalt alteration environments. tamu.edu The chemical composition of the alteration fluids is a primary control on clay mineral crystallization, including this compound. tamu.edu Isomorphous substitution of elements like Al3+ for Si4+ in the tetrahedral sheet and various metals for Mg2+ in the octahedral sheet can significantly influence the structure and properties of this compound. mdpi.comnih.govresearchgate.netappliedmineralogy.com The Al(IV)/Al(VI) ratio and Al occupancy in octahedral sites can impact the crystallinity of synthetic saponites. appliedmineralogy.com

The stability of this compound is also related to its composition and the surrounding environment. For instance, ferrous this compound, formed under anoxic and alkaline conditions, is sensitive to oxidation. mdpi.com

Implications of this compound Presence for Metal Availability and Carbon Cycling in Geochemical Processes

The formation and transformation of this compound have implications for metal availability and carbon cycling in geochemical processes. appliedmineralogy.comdntb.gov.uaresearchgate.net this compound can play a role in processes such as dolomitization or carbonate precipitation and diagenesis, particularly in alkaline and Mg-rich conditions. appliedmineralogy.com It can serve as a source of magnesium for dolomite (B100054) formation, act as nucleation centers for carbonate crystallization, and potentially accelerate dolomite precipitation. appliedmineralogy.com The presence and transformation of this compound, especially from precursors like hydrotalcite which are involved in carbon cycling through CO2 uptake, highlight its connection to the movement of carbon in geological systems. appliedmineralogy.comdntb.gov.ua Element incorporation and partitioning during the formation and evolution of clay minerals like this compound are significant for understanding element cycling in geochemical processes. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing saponite with controlled layer charge density?

this compound synthesis typically involves hydrothermal or sol-gel methods. Key parameters include pH, temperature, and the Si/Al/Mg molar ratio in the precursor solution. For controlled charge density, systematic variation of Al³⁺ substitution in the tetrahedral layer is critical. Characterization via X-ray diffraction (XRD) confirms crystallinity, while Fourier-transform infrared spectroscopy (FTIR) identifies structural hydroxyl groups and interlayer water .

Q. Which characterization techniques are essential for analyzing this compound’s structural and surface properties?

  • XRD : Determines basal spacing and crystallinity.
  • Transmission electron microscopy (TEM) : Visualizes particle morphology.
  • Brunauer-Emmett-Teller (BET) analysis : Quantifies surface area and porosity.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration behavior. Cross-referencing multiple techniques ensures robust structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cation exchange capacities (CEC) of this compound across studies?

Discrepancies often arise from differences in synthesis conditions (e.g., pH, aging time) or measurement protocols (e.g., ammonium acetate vs. methylene blue methods). To address this:

  • Standardize synthesis parameters (e.g., fixed Mg/Al ratio).
  • Use complementary CEC measurement techniques.
  • Statistically analyze batch-to-batch variability using ANOVA or similar methods .

Q. What experimental strategies optimize this compound’s catalytic activity for specific reactions (e.g., hydrocarbon cracking)?

  • Acid activation : Treat this compound with HCl to increase surface acidity.
  • Metal doping : Incorporate transition metals (e.g., Fe³⁺, Cu²⁺) via ion exchange to enhance redox activity.
  • In situ characterization : Use X-ray absorption spectroscopy (XAS) to monitor active sites during catalysis. Compare catalytic performance against controls (e.g., unmodified this compound) and validate via kinetic studies .

Q. How should researchers design experiments to investigate this compound’s role in environmental remediation (e.g., heavy metal adsorption)?

  • Batch adsorption studies : Vary pH, initial contaminant concentration, and contact time.
  • Isotherm modeling : Apply Langmuir/Freundlich models to quantify adsorption capacity.
  • Post-adsorption analysis : Use X-ray photoelectron spectroscopy (XPS) to identify binding mechanisms. Ensure reproducibility by triplicate sampling and reporting uncertainties .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s variable mechanical properties in nanocomposites?

  • Design of experiments (DoE) : Use factorial designs to isolate variables (e.g., this compound loading percentage, polymer matrix type).
  • Multivariate regression : Correlate mechanical properties (tensile strength, elasticity) with structural parameters (clay dispersion, interfacial bonding). Report confidence intervals and effect sizes to enhance interpretability .

Q. How can computational modeling complement experimental studies of this compound’s interlayer dynamics?

  • Molecular dynamics (MD) simulations : Model H₂O or organic molecules in the interlayer space.
  • Density functional theory (DFT) : Calculate binding energies for cation exchange. Validate models against experimental XRD and TGA data .

Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Detailed metadata : Document precursor sources, equipment calibration, and ambient conditions.
  • Open-data practices : Share raw XRD/TGA files in repositories like Zenodo.
  • Peer validation : Collaborate with independent labs to replicate key findings .

Q. How should researchers address limitations in this compound’s stability under extreme pH or temperature?

  • Controlled degradation studies : Expose this compound to aggressive conditions and monitor structural changes via XRD and TEM.
  • Post-stability analysis : Use nuclear magnetic resonance (NMR) to assess Al/Si leaching. Frame limitations as opportunities for functionalization (e.g., surface silanization) .

Interdisciplinary Applications

Q. What interdisciplinary approaches enhance this compound’s utility in biomedicine (e.g., drug delivery)?

  • Biocompatibility testing : Conduct cytotoxicity assays with cell lines (e.g., HEK293).
  • Controlled release studies : Load model drugs (e.g., doxorubicin) and monitor release kinetics in simulated physiological conditions.
    Collaborate with pharmacologists to align with regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.